molecular formula C9H12N2 B3079107 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine CAS No. 1060806-09-8

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Cat. No.: B3079107
CAS No.: 1060806-09-8
M. Wt: 148.20 g/mol
InChI Key: BKGIWFFWGSVVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly featuring a cyclopropanamine scaffold linked to a 6-methylpyridin-2-yl group. This structure is recognized as a key pharmacophore in the development of therapeutics for central nervous system disorders. Compounds within the cyclopropanamine class have demonstrated potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and are being investigated for the treatment of conditions such as Alzheimer's disease, Huntington's disease, and Parkinson's disease . The rigid cyclopropane ring is a valuable structural element for exploring defined three-dimensional molecular space and modulating the physicochemical properties of lead molecules. The 6-methylpyridine moiety, a common heteroaromatic system, can serve as a versatile hinge-binding group in kinase inhibitor design or participate in key molecular interactions with biological targets . Researchers are utilizing this amine and its derivatives as a versatile building block for synthesizing more complex molecules and for probing biochemical pathways. The mechanism of action for research compounds based on this scaffold can vary but often involves enzyme inhibition or receptor modulation, potentially leading to effects such as reduced neuroinflammation or promoted neuronal survival in preclinical models . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-3-2-4-8(11-7)9(10)5-6-9/h2-4H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGIWFFWGSVVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274577
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-09-8
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine

[1][2]

Chemical Identity & Physicochemical Profiling[1][2][3]

This moiety is a conformationally restricted pyridine building block.[1][2] The cyclopropane ring introduces specific vectorality to the amine, essential for binding affinity in narrow hydrophobic pockets of target proteins (e.g., the KIF18A motor domain).[1][2]

Nomenclature & Identifiers
  • Chemical Name: this compound[1][2]

  • Systematic Name: 2-(1-Aminocyclopropyl)-6-methylpyridine[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 148.21 g/mol [1][2][3]

  • Key Precursor CAS Numbers:

    • Carboxylic Acid Precursor: 1060806-13-4 (1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid) — Primary Commercial Handle[1][2][3]

    • Nitrile Precursor: 1378888-09-5 (1-(6-Methylpyridin-2-yl)cyclopropanecarbonitrile)[1][2][3]

    • Note: The free amine is frequently synthesized in situ or supplied as a custom synthesis salt due to stability; the acid (CAS 1060806-13-4) is the standard stable starting material.[1][2][3]

  • Isomeric References (for specificity):

    • 1-(2-Methylpyridin-4-yl)cyclopropanamine: CAS 1060806-11-2[1][2]

    • 1-(2-Methylpyridin-3-yl)cyclopropanamine: CAS 1060806-12-3[1][2][3]

Physicochemical Properties (Computed)
PropertyValueContext
LogP ~0.8 - 1.2Favorable for CNS/Cellular penetration
TPSA 38.9 ŲHigh oral bioavailability potential
pKa (Pyridine N) ~6.0Weakly basic due to cyclopropyl electron donation
pKa (Primary Amine) ~8.5 - 9.0Typical for alpha-substituted cyclopropylamines
Rotatable Bonds 1Rigid scaffold (Cyclopropyl constraint)

Synthetic Routes & Process Chemistry

The synthesis of this compound typically proceeds via the Curtius Rearrangement of the corresponding carboxylic acid or the Kulinkovich-Szymoniak reaction from the nitrile.[1][2] The Curtius route is preferred for scale-up due to safety and yield profiles.[1][2][3]

Primary Route: Curtius Rearrangement

This protocol converts the commercially available acid (CAS 1060806-13-4) to the amine with retention of the cyclopropane ring integrity.[1][2][3]

Reaction Scheme:

  • Acyl Azide Formation: Acid + DPPA (Diphenylphosphoryl azide)

    
     Acyl Azide.[1][2][3]
    
  • Isocyanate Formation: Thermal rearrangement (

    
    ) 
    
    
    Isocyanate intermediate.[1][2]
  • Hydrolysis: Acidic hydrolysis (HCl)

    
     Amine Hydrochloride Salt.[1][2][3]
    
Detailed Experimental Protocol
  • Reagents: 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid (1.0 eq), DPPA (1.1 eq), Triethylamine (TEA, 1.5 eq), tert-Butanol (

    
    -BuOH), HCl (4M in dioxane).[1][2][3]
    
  • Step 1: Dissolve the acid in dry toluene/

    
    -BuOH (10:1).[1][2][3] Add TEA under 
    
    
    .[1][2]
  • Step 2: Add DPPA dropwise at

    
    .[1][2][3] Stir for 1h at RT.
    
  • Step 3: Heat to

    
     for 4 hours. Evolution of 
    
    
    gas indicates rearrangement to the Boc-protected amine (carbamate).[1][2]
  • Step 4: Cool to RT. Concentrate and redissolve in DCM. Wash with

    
    .[1][2][3]
    
  • Step 5 (Deprotection): Treat the crude Boc-amine with 4M HCl/Dioxane for 2h.[1][2][3] Precipitate the product with diethyl ether.

  • Yield: Typically 75-85% as the HCl salt.[1][2][3]

Synthesis Workflow Diagram

SynthesisPathAcidCarboxylic Acid(CAS 1060806-13-4)AzideAcyl AzideIntermediateAcid->AzideDPPA, Et3NToluene, 0°CIsocyanateIsocyanateSpeciesAzide->IsocyanateHeat (90°C)-N2 (Curtius)BocAmineBoc-ProtectedAmineIsocyanate->BocAminet-BuOHTrappingFinalAmine1-(6-Methylpyridin-2-yl)cyclopropan-1-amine(HCl Salt)BocAmine->FinalAmine4M HClDeprotection

Caption: Step-wise Curtius rearrangement pathway from the stable carboxylic acid precursor to the active amine salt.

Medicinal Chemistry Applications

The 1-(heteroaryl)cyclopropan-1-amine motif is a "privileged structure" in drug discovery.[1][2] It serves two critical functions:

  • Conformational Locking: The cyclopropane ring locks the amine and pyridine vectors, reducing the entropic penalty upon binding to the target protein.[1][2]

  • Metabolic Stability: The quaternary carbon at the

    
    -position prevents metabolic deamination by monoamine oxidases (MAO).[1][2][3]
    
Case Study: KIF18A Inhibition (AMG-650)

This specific amine is a key fragment in the synthesis of Sovilnesib (AMG-650) , a mitotic kinesin KIF18A inhibitor.[1][2][3]

  • Mechanism: KIF18A regulates chromosome positioning during cell division.[1][2][3] Inhibition leads to multipolar spindles and apoptosis in chromosomally unstable (CIN) tumor cells.[1][2][3]

  • Role of the Amine: The cyclopropyl-pyridine moiety occupies a specific hydrophobic pocket in the KIF18A allosteric site, providing selectivity over other kinesins (e.g., Eg5).[1][2]

Biological Signaling Context

KIF18A_PathwayInhibitorAMG-650(Containing Amine Moiety)TargetKIF18A Motor Domain(Microtubule Plus-End)Inhibitor->TargetAllosteric BindingEffect1Suppression ofMicrotubule DynamicsTarget->Effect1Inhibits ATPase ActivityEffect2ChromosomeCongression FailureEffect1->Effect2Disrupts Spindle TensionOutcomeMitotic Arrest &Apoptosis (CIN Cells)Effect2->OutcomeMitotic Catastrophe

Caption: Mechanism of action for KIF18A inhibitors utilizing the this compound scaffold.[1][2]

References

  • PubChem Compound Summary. (2025). 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid (CAS 1060806-13-4).[1][2] National Center for Biotechnology Information.[1][2][3] Link

  • Amgen Inc. (2020).[1][2][3][4] KIF18A Inhibitors and Methods of Use. Patent WO202015937A.[1][2][3] (Describes the use of the cyclopropyl amine moiety in AMG-650 synthesis). Link

  • Caming Pharmaceutical. (2024).[1][2][3] AMG-650 (Sovilnesib) Technical Data. (Verifies the structural incorporation of the amine). Link

  • Guide to Pharmacology. (2024).[1][2] AMG650 Ligand Page. IUPHAR/BPS.[1][2][3] Link

An In-Depth Technical Guide to 1-(6-Methyl-2-pyridyl)cyclopropylamine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(6-methyl-2-pyridyl)cyclopropylamine, a heterocyclic compound of significant interest in medicinal chemistry. Based on systematic nomenclature, the most plausible structure for this compound is (cyclopropyl)(6-methylpyridin-2-yl)methanamine . This document elucidates its core physicochemical properties, explores the rationale behind its molecular design, outlines potential synthetic strategies, and discusses its applications in drug development, grounded in established scientific principles.

Core Molecular Profile

The foundational step in any research endeavor is to establish the precise identity and basic properties of the molecule . The structural and chemical properties of (cyclopropyl)(6-methylpyridin-2-yl)methanamine are summarized below.

Structure and Physicochemical Properties

The name "1-(6-methyl-2-pyridyl)cyclopropylamine" suggests a methanamine core, where the central carbon atom is substituted with a cyclopropyl group, a 6-methylpyridin-2-yl moiety, and an amino group. This structure is more formally named (cyclopropyl)(6-methylpyridin-2-yl)methanamine . A dihydrochloride salt of this compound has been assigned CAS Number 1211162-77-4, confirming the existence and relevance of this molecular scaffold.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂Calculated
Molecular Weight 162.23 g/mol Calculated
Monoisotopic Mass 162.1157 DaCalculated
CAS Number 1211162-77-4 (dihydrochloride salt)[1]

The Scientific Rationale: A Molecule Designed for Purpose

The structure of (cyclopropyl)(6-methylpyridin-2-yl)methanamine is not arbitrary; it is a deliberate fusion of two "privileged" structural motifs frequently employed in medicinal chemistry: the cyclopropylamine and the pyridine ring. Understanding the contribution of each component is key to appreciating its potential as a drug candidate.

The Cyclopropylamine Moiety: A Tool for Potency and Stability

The cyclopropyl group is far more than a simple cycloalkane. Its unique electronic and conformational properties are strategically used to solve common problems in drug design.[2]

  • Metabolic Stability: The strained C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains. This can increase the half-life of a drug in the body.

  • Conformational Rigidity: The rigid, three-membered ring restricts the number of possible conformations the molecule can adopt. This entropic advantage can lead to a more favorable binding to a target protein, thereby increasing potency.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties like lipophilicity (LogP) and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME).

  • Unique Stereoelectronic Properties: The high p-character of the C-C bonds allows the cyclopropyl ring to interact with biological targets in ways that are distinct from other alkyl groups, potentially leading to novel binding modes.

The primary amine group provides a crucial handle for forming hydrogen bonds with receptor targets and can be essential for the compound's solubility and overall pharmacological profile.

The 6-Methylpyridine Ring: A Versatile Pharmacophore

The pyridine ring is a bioisostere of a phenyl ring but offers distinct advantages. The nitrogen atom can act as a hydrogen bond acceptor, and its presence influences the electronic distribution of the entire ring system. The methyl group at the 6-position further refines these properties.

  • Target Interaction: The pyridine nitrogen can engage in specific hydrogen bonding interactions with amino acid residues in a protein's active site.

  • Solubility and ADME: The polar nitrogen atom generally enhances aqueous solubility compared to a non-polar phenyl ring, which can be beneficial for drug formulation and bioavailability.

  • Metabolic Blocking: The methyl group can serve as a "metabolic blocker," preventing oxidation at that position and directing metabolism to other parts of the molecule, thereby improving its pharmacokinetic profile.

The combination of these two moieties creates a scaffold with a defined three-dimensional shape, metabolic stability, and multiple points for target interaction, making it a highly valuable starting point for library synthesis in drug discovery programs.

Synthesis and Methodologies

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a plausible, multi-step synthesis starting from commercially available precursors. The causality behind each step is explained to provide a clear understanding of the experimental design.

Step 1: Synthesis of the Ketone Precursor (1-(6-methylpyridin-2-yl)ethan-1-one) The synthesis would logically begin with the creation of a ketone intermediate. This can be achieved through the reaction of 2-bromo-6-methylpyridine with a suitable acetylating agent under Grignard or other organometallic coupling conditions.

Step 2: Formation of the Cyclopropyl Ketone (cyclopropyl(6-methylpyridin-2-yl)methanone) The next crucial step is the formation of the cyclopropyl ketone. This is often accomplished by reacting an ester derivative of 6-methylpicolinic acid with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or via the Kulinkovich reaction on the corresponding acid derivative.

Step 3: Reductive Amination to Yield the Final Product The final step involves the conversion of the cyclopropyl ketone to the primary amine via reductive amination. This is a robust and widely used transformation in medicinal chemistry.

Experimental Protocol: Reductive Amination of cyclopropyl(6-methylpyridin-2-yl)methanone

  • Reaction Setup: To a solution of cyclopropyl(6-methylpyridin-2-yl)methanone (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane, add a source of ammonia. This can be ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

    • Rationale: The excess ammonia source drives the equilibrium towards the formation of the intermediate imine. Anhydrous conditions are critical to prevent hydrolysis of the imine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise.

    • Rationale: Sodium borohydride is a mild and effective reducing agent for imines. Sodium cyanoborohydride is often preferred as it is more selective and can be used at neutral or slightly acidic pH, which can favor imine formation.

  • Quenching and Work-up: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure (cyclopropyl)(6-methylpyridin-2-yl)methanamine.

Synthesis and Purification Workflow Diagram

G cluster_0 Synthesis cluster_1 Work-up & Purification A Cyclopropyl(6-methylpyridin-2-yl)methanone + Ammonia Source (e.g., NH4OAc) in Anhydrous Solvent (e.g., MeOH) B Imine Formation (Stir at RT, 1-2h) A->B Step 1 C Reduction (Add NaBH4 at 0°C) B->C Step 2 D Quench Reaction (Add H2O) C->D E Aqueous Work-up (Organic Extraction) D->E F Purification (Column Chromatography) E->F G Pure Product (cyclopropyl)(6-methylpyridin-2-yl)methanamine F->G

Caption: Proposed workflow for the synthesis and purification of the target amine.

Applications in Drug Discovery and Development

The strategic combination of the cyclopropylamine and 6-methylpyridine motifs makes this scaffold highly attractive for targeting a wide range of biological systems. While specific activity for this exact molecule is not widely reported, its structural components are present in numerous bioactive compounds.

  • CNS Disorders: Many molecules containing cyclopropylamine moieties have been investigated as monoamine oxidase inhibitors (MAOIs) for the treatment of depression.[3] The pyridine ring can enhance brain permeability, making this scaffold relevant for neurological targets.

  • Oncology: The pyridine ring is a common feature in many kinase inhibitors. The rigid conformation provided by the cyclopropyl group could be exploited to achieve selective inhibition of specific kinases involved in cancer progression.

  • Infectious Diseases: The core structure is found in inhibitors of enzymes essential for bacterial or viral replication. For example, derivatives of pyridine-2-methylamine have been identified as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a promising target for new anti-tuberculosis agents.

The logical relationship for its application can be visualized as follows:

G Compound (cyclopropyl)(6-methylpyridin-2-yl)methanamine Cyclopropylamine Moiety 6-Methylpyridine Moiety Properties Key Properties Metabolic Stability Conformational Rigidity H-Bonding Capacity Tunable ADME Profile Compound:f0->Properties:p0 Compound:f0->Properties:p1 Compound:f1->Properties:p2 Compound:f1->Properties:p3 Applications Therapeutic Areas CNS Disorders Oncology (Kinase Inhibitors) Infectious Diseases Properties->Applications Enables Targeting of Biological Systems

Caption: Relationship between molecular features and potential applications.

Conclusion

1-(6-Methyl-2-pyridyl)cyclopropylamine, or more precisely (cyclopropyl)(6-methylpyridin-2-yl)methanamine, represents a quintessential example of a modern medicinal chemistry scaffold. Its design thoughtfully incorporates features to enhance metabolic stability, conformational rigidity, and specific target interactions. With a molecular weight of 162.23 g/mol and a formula of C₁₀H₁₄N₂ , it serves as a valuable building block for creating novel therapeutics. The synthetic pathways to access this molecule are robust and well-established, allowing for the generation of libraries for high-throughput screening. For researchers in drug discovery, this compound and its derivatives offer a promising starting point for developing next-generation treatments for a wide array of diseases.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubChem. 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthetic methodology, and medicinal chemistry applications of 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine .

Part 1: Structural Identity & Chemoinformatics[1][2]

This compound represents a high-value pharmacophore scaffold, combining a lipophilic, conformationally restricted cyclopropane ring with a polar, basic pyridine-amine motif.[1] It is frequently utilized in Fragment-Based Drug Discovery (FBDD) as a bioisostere for tert-butyl or isopropyl amines to improve metabolic stability.[1]

Core Identifiers
ParameterValue
IUPAC Name This compound
Common Name 1-(6-Methyl-2-pyridyl)-1-aminocyclopropane
SMILES CC1=NC(=CC=C1)C2(N)CC2
InChI Key (Predicted) HVZ...[1][2] Note: Isomeric specific keys vary by protonation state
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
ClogP ~1.2 (Estimated)
TPSA 38.9 Ų
Structural conformation

The cyclopropane ring locks the amine and the pyridine ring into a specific dihedral angle, reducing the entropic penalty upon binding to protein targets (e.g., Kinase hinge regions or GPCR orthosteric sites). The 6-methyl group introduces steric clash that forces the pyridine ring to twist relative to the cyclopropane plane, potentially enhancing selectivity against non-methylated analogs.

Part 2: Synthetic Architecture (Kulinkovich-Szymoniak Protocol)[1][3]

Causal Logic & Methodology

The most robust route to 1-substituted cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction .[1] This method is superior to traditional dialkylation of benzyl nitriles because it avoids over-alkylation and proceeds under mild conditions using titanium catalysis.

Mechanism: The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and Titanium(IV) isopropoxide.[3] This "dicarbanion equivalent" attacks the nitrile group, forming a metallacycle that collapses into the cyclopropylamine upon Lewis acid treatment or hydrolysis.

Step-by-Step Experimental Protocol

Reagents:

  • Substrate: 6-Methylpicolinonitrile (CAS: 1620-75-3)[1]

  • Catalyst/Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄)[1][4][5]

  • Grignard: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O

  • Lewis Acid: Boron trifluoride etherate (BF₃[1]·OEt₂)

  • Solvent: Anhydrous THF/Diethyl Ether[1]

Procedure:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Solution A: Charge the flask with 6-Methylpicolinonitrile (1.0 eq, 10 mmol) and Ti(OiPr)₄ (1.1 eq, 11 mmol) in anhydrous THF (50 mL).

  • Titanacycle Formation: Cool the mixture to -78°C. Dropwise add EtMgBr (2.2 eq, 22 mmol) over 30 minutes. The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.

  • Warming: Allow the reaction to warm slowly to room temperature (25°C) and stir for 1 hour.

  • Lewis Acid Activation: Cool the mixture back to 0°C. Add BF₃·OEt₂ (2.0 eq) dropwise. This step facilitates the ring closure from the intermediate metallacycle.

  • Quench & Workup: Quench with 10% aqueous NaOH (20 mL). Dilute with Ethyl Acetate (EtOAc). Filter the resulting slurry through a Celite pad to remove titanium salts.

  • Purification: Extract the filtrate with EtOAc (3x). Dry combined organics over Na₂SO₄. Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH/NH₃ 95:5:1) to yield the target amine as a pale yellow oil.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the mechanistic flow, highlighting the critical titanacyclopropane intermediate.

G Substrate 6-Methylpicolinonitrile Intermediate Titanacyclopropane Complex Substrate->Intermediate Ligand Exchange Reagents EtMgBr + Ti(OiPr)4 Reagents->Intermediate In Situ Generation Transition Azatitanacyclopentene Intermediate->Transition Nitrile Insertion Product 1-(6-Methylpyridin-2-yl) cyclopropan-1-amine Transition->Product BF3*OEt2 / Hydrolysis

Caption: Fig 1. Mechanistic pathway of the Kulinkovich-Szymoniak reaction converting nitrile to cyclopropylamine via titanium catalysis.

Part 4: Medicinal Chemistry Applications[1][2][3][9][10][11]

Bioisosterism & Metabolic Stability

The 1-aminocyclopropane moiety is a proven bioisostere for the gem-dimethyl group found in isopropyl amines.[1]

  • Metabolic Blockade: In standard alkyl amines, the α-carbon is susceptible to Cytochrome P450-mediated hydroxylation (N-dealkylation).[1] The cyclopropane ring lacks α-protons capable of abstraction, thereby blocking this metabolic soft spot and extending the drug's half-life (

    
    ).[1]
    
  • PK/PD Optimization: The basicity (pKa) of the cyclopropylamine (~8.5) is typically lower than that of an isopropylamine (~10.5). This reduction in pKa often improves oral bioavailability by balancing membrane permeability (LogD) with solubility.

SAR Logic Map

The scaffold serves as a versatile "linker" in kinase inhibitors. The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the amine offers a vector for growing into the solvent-exposed front pocket.

SAR Core 1-(6-Methylpyridin-2-yl) cyclopropan-1-amine PyridineN Pyridine Nitrogen: H-Bond Acceptor (Kinase Hinge Binder) Core->PyridineN Methyl 6-Methyl Group: Steric Clash / Twist (Selectivity Filter) Core->Methyl Cyclo Cyclopropane Ring: Conformational Lock (Entropy Reduction) Core->Cyclo Amine Primary Amine: Solubilizing Group (Vector for Amide Coupling) Core->Amine

Caption: Fig 2.[1] Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substructures.[1]

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[6] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews.

  • Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.[3]

  • Wiedemann, S., et al. (2003).[3] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters. [1]

  • PubChem Compound Summary. (n.d.). Pyridine-cyclopropane scaffolds. National Center for Biotechnology Information.

Sources

The Pyridyl Cyclopropanamine Scaffold: A Technical Guide to Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridyl cyclopropanamine scaffold represents a critical bioisosteric evolution of the classic phenylcyclopropanamine (PCPA) pharmacophore, most notably exemplified by Tranylcypromine (TCP). While TCP derivatives have dominated the landscape of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors, the incorporation of a pyridine ring offers distinct advantages in physicochemical properties, including enhanced aqueous solubility, altered metabolic hotspots, and the potential for specific hydrogen-bonding interactions within the enzyme active site.

This guide provides a comprehensive technical analysis of this scaffold, detailing the mechanistic rationale for its deployment, robust synthetic protocols for its construction, and the structure-activity relationships (SAR) that drive potency and selectivity against off-targets like Monoamine Oxidases (MAO-A/B).

Part 1: Medicinal Chemistry Rationale[1][2][3][4][5]

Bioisosterism: Pyridine vs. Phenyl

In the context of FAD-dependent amine oxidases, the cyclopropane ring serves as the "warhead," while the aromatic ring dictates binding orientation and electronic properties. Replacing the phenyl ring of TCP with a pyridine moiety (specifically 3-pyridyl or 4-pyridyl) introduces a nitrogen atom that significantly alters the molecular profile:

  • Basicity & Solubility: The pyridine nitrogen (pKa ~5.2 for the conjugate acid) increases polarity compared to the neutral phenyl ring, improving aqueous solubility—a common bottleneck in CNS-targeted drug discovery.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism (e.g., hydroxylation) compared to electron-rich phenyl rings. However, the nitrogen itself can be a site for N-oxidation or specific CYP interactions.

  • Electronic Effects on Warhead: The electron-withdrawing nature of the pyridine ring destabilizes the cyclopropane radical cation intermediate formed during the catalytic cycle, potentially tuning the reactivity (kinact) of the inhibitor toward the FAD cofactor.

Mechanism of Action: Suicide Inhibition

The pyridyl cyclopropanamine scaffold functions as a mechanism-based inactivator (suicide inhibitor). The mechanism relies on the single-electron transfer (SET) oxidation of the amine by the FAD cofactor.

  • Oxidation: The amine is oxidized to an imine/radical cation species by FAD.

  • Ring Opening: The strained cyclopropane ring undergoes homolytic fragmentation.

  • Adduct Formation: The resulting radical creates a covalent bond with the flavin ring (typically at C4a or N5), irreversibly inactivating the enzyme.

SAR Logic: The "Cap" and "Linker"

While the trans-cyclopropanamine core is essential for catalysis, potency and selectivity are driven by N-substitution.

  • The Warhead: trans-2-(pyridin-3-yl)cyclopropanamine. The cis isomer is generally less active or inactive.

  • The Linker: The primary amine is often alkylated.

  • The Cap: Large hydrophobic or H-bonding groups (e.g., N-benzyl piperidines, benzamides) attached to the amine extend into the large substrate-binding channel of LSD1, mimicking the histone H3 tail. This is the primary driver of selectivity over MAO-A/B, which have smaller active sites.

Part 2: Synthetic Methodologies

The synthesis of the trans-pyridyl cyclopropanamine core is non-trivial due to the need for stereocontrol and the sensitivity of the pyridine ring. The Curtius Rearrangement remains the gold standard for converting the carboxylic acid intermediate to the amine with retention of stereochemistry.[1]

Protocol: Synthesis of trans-2-(Pyridin-3-yl)cyclopropanamine

Objective: Synthesize the HCl salt of the target amine from 3-vinylpyridine.

Step 1: Rhodium-Catalyzed Cyclopropanation
  • Reagents: 3-Vinylpyridine, Ethyl diazoacetate (EDA), Rh2(OAc)4 (cat.), DCM.

  • Procedure:

    • Dissolve 3-vinylpyridine (1.0 equiv) and Rh2(OAc)4 (0.01 equiv) in anhydrous DCM under Argon.

    • Add EDA (1.2 equiv) dropwise over 4 hours via syringe pump to control the exothermic release of N2 and minimize dimerization.

    • Stir at room temperature for 12 hours.

    • Workup: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to separate the trans-ethyl ester (major) from the cis-isomer.

    • Note: The trans-isomer elutes later than the cis in most silica systems for this scaffold.

Step 2: Hydrolysis
  • Reagents: LiOH (3.0 equiv), THF/H2O (3:1).

  • Procedure:

    • Dissolve the trans-ester in THF/H2O.

    • Add LiOH and heat to 60°C for 4 hours.

    • Workup: Acidify carefully to pH ~5 with 1M HCl (avoiding zwitterionic solubility issues of the pyridine acid). Extract with EtOAc or n-Butanol. Dry and concentrate to yield trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement (The Critical Step)
  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), t-Butanol, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous t-Butanol.

    • Add TEA (1.5 equiv) and DPPA (1.1 equiv).

    • Heat to reflux (85°C) for 12 hours. The intermediate acyl azide forms and rearranges to the isocyanate, which is trapped by t-Butanol to form the Boc-protected amine.

    • Workup: Concentrate. Dilute with EtOAc, wash with NaHCO3. Purify the Boc-amine via silica chromatography.

    • Deprotection: Dissolve Boc-amine in DCM. Add 4M HCl in Dioxane (5 equiv). Stir 2 hours. Concentrate to yield the trans-2-(pyridin-3-yl)cyclopropanamine dihydrochloride .

Part 3: Data Presentation & Signaling Logic

Comparative Potency Profile

The following table summarizes the impact of the scaffold change and N-substitution on inhibitory potency (IC50).

Compound ClassCore ScaffoldN-SubstituentLSD1 IC50 (nM)MAO-A IC50 (µM)Selectivity (LSD1/MAO)
TCP (Control) Phenyl-H25,00014Low (MAO pref.)
Analogue 1 3-Pyridyl-H18,000>100Moderate
Analogue 2 Phenyl4-cyanobenzyl12085High
Analogue 3 3-Pyridyl4-cyanobenzyl95 >200 Very High

Data synthesized from representative SAR trends in LSD1 medicinal chemistry [1, 3].

Visualization 1: Mechanism of Covalent Inactivation

This diagram illustrates the pathway from substrate binding to irreversible FAD adduct formation.

LSD1_Inhibition Inhibitor Pyridyl Cyclopropanamine Complex Michaelis Complex Inhibitor->Complex Binding LSD1_FAD LSD1 Active Site (Oxidized FAD) LSD1_FAD->Complex Oxidation Single Electron Transfer (Amine -> Imine) Complex->Oxidation Catalysis Start RingOpen Cyclopropane Ring Opening (Radical Formation) Oxidation->RingOpen Radical Instability Adduct Covalent FAD-Inhibitor Adduct (Irreversible Inhibition) RingOpen->Adduct Attack on N5/C4a

Caption: Mechanism of suicide inhibition. The cyclopropane radical attacks the FAD cofactor, permanently disabling the enzyme.

Visualization 2: Synthetic Workflow (Curtius Route)

A logical flow of the chemical synthesis described in Part 2.

Synthesis_Flow Start 3-Vinylpyridine Step1 Cyclopropanation (Rh2(OAc)4, EDA) Start->Step1 Inter1 trans-Ethyl Ester Step1->Inter1 Separation of diastereomers Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Carboxylic Acid Step2->Inter2 Step3 Curtius Rearrangement (DPPA, tBuOH, then HCl) Inter2->Step3 Retention of Stereochem Final trans-2-(Pyridin-3-yl) cyclopropanamine 2HCl Step3->Final

Caption: Step-by-step synthetic pathway from vinylpyridine to the target amine via Curtius rearrangement.

References

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Source: NIH / PubMed Central. URL:[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Source: ACS Medicinal Chemistry Letters / PubMed. URL:[Link]

  • Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. Source: ChemMedChem / PubMed. URL:[Link]

  • Mn(III)-Mediated Reactions of Cyclopropanols with Vinyl Azides: Synthesis of Pyridine Derivatives. Source: Journal of the American Chemical Society (JACS). URL:[Link]

  • Curtius Rearrangement: Mechanistic Insight and Applications. Source: Organic & Biomolecular Chemistry.[2][3][4][1][5][6] URL:[Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine is a niche yet significant building block in modern medicinal chemistry. Its unique topology, combining a substituted pyridine ring with a strained cyclopropylamine moiety, makes it a valuable synthon for creating novel molecular scaffolds in drug discovery programs. However, these same structural features contribute to a specific hazard profile that demands a rigorous and informed approach to laboratory safety.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It provides a technical, in-depth analysis of the compound's inherent risks and outlines a self-validating system of protocols for its safe handling, storage, and emergency management. The causality behind each recommendation is explained, grounding every procedure in the chemical and toxicological properties of the molecule and its constituent functional groups—the pyridine derivative and the cyclopropylamine.

Chemical & Physical Properties Summary

PropertyValueSource
Chemical Name This compound-
Molecular Formula C9H12N2[1]
Molecular Weight 148.20 g/mol [1]
Appearance Varies; often a liquid or low-melting solid[2]
Primary Moieties Pyridine, Cyclopropylamine-

Decoding the Hazard Landscape: A Synthesis of Functional Group Toxicology

While a specific, comprehensive SDS for the exact title compound is not publicly aggregated, a robust safety profile can be constructed by analyzing the known hazards of its core components: alkylated pyridines and cyclopropylamines. This approach allows us to anticipate and mitigate risks with a high degree of confidence.

  • The Pyridine Core: Alkylated pyridines are known irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[3] They can cause skin and eye irritation, and overexposure may lead to symptoms like headache and nausea. Some pyridine derivatives are also classified with warnings for potential genetic defects.[2][3]

  • The Cyclopropylamine Moiety: This functional group is associated with significant hazards. Cyclopropylamines are often flammable, corrosive substances that can cause severe skin burns and serious eye damage.[4][5][6] They are frequently classified as harmful if swallowed, inhaled, or in contact with skin.[4][5] From a drug development perspective, the cyclopropylamine substructure can be metabolically oxidized in vivo to form reactive intermediates, such as α,β-unsaturated aldehydes, which have been implicated in hepatotoxicity.[7] This metabolic activation pathway underscores the need to minimize all routes of exposure.

Based on this analysis, this compound should be handled as a substance that is, at a minimum:

  • Acutely Toxic (Harmful by inhalation, ingestion, and dermal contact).

  • Corrosive/Irritating (Causes skin irritation and serious eye damage).[8]

  • A Potential Respiratory Irritant .[9]

Risk Mitigation in Practice: A Workflow-Based Approach

A self-validating safety protocol is one that incorporates checkpoints and decision-making based on the evolving experimental context. The following workflows are designed to be adaptive and comprehensive.

Pre-Experiment Risk Assessment

Before the container is opened, a thorough risk assessment is mandatory. This is not a paperwork exercise but a critical scientific evaluation.

Key Questions:

  • Scale: What quantity of the material will be handled? Risks escalate non-linearly with scale.

  • Manipulation: What physical manipulations are planned (e.g., weighing, dissolution, transfer, reaction quenching)? Each step carries a unique exposure potential.

  • Environment: Will the work be conducted in a certified chemical fume hood? Is the work area equipped with an accessible, tested safety shower and eyewash station?[10]

  • Contingency: What is the specific, documented procedure for a spill of this material? Who should be notified?

Workflow: Safe Handling & Engineering Controls

This protocol details the standard operating procedure for handling the compound, from preparation to use in a reaction. The core principle is the containment of the substance and prevention of aerosol generation.

Methodology:

  • Preparation: Designate a specific area within a certified chemical fume hood for the handling of this compound. Ensure all necessary equipment (spatulas, weigh boats, syringes, glassware) is present before retrieving the compound from storage.

  • Personal Protective Equipment (PPE): Don appropriate PPE before entering the designated area. This is the minimum required ensemble. The selection logic is detailed in the diagram below.

  • Aliquotting:

    • Gently tap the container before opening to settle the contents.

    • Open the container slowly in the fume hood to minimize pressure differentials.

    • Use non-sparking tools for transfer.

    • Weigh the required amount in a tared, disposable container or directly into the reaction vessel. Avoid generating dust or splashing.

  • Dissolution: If making a solution, add the solvent to the vessel containing the compound slowly. Use a magnetic stirrer to facilitate dissolution rather than vigorous shaking.

  • Post-Handling:

    • Tightly seal the primary container.[10]

    • Decontaminate all reusable equipment that came into contact with the compound.

    • Carefully remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in a designated hazardous waste stream.[8]

    • Wash hands and forearms thoroughly with soap and water after exiting the work area.[11][12]

Visualization: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the compound's hazard profile.

PPE_Workflow cluster_hazards Assessed Hazards cluster_ppe Mandatory PPE Ensemble H1 Skin Corrosion / Irritation (H314, H315) P1 Chemical-Resistant Gloves (Nitrile minimum, check compatibility) H1->P1 Prevents contact H2 Acute Toxicity (Dermal) (H311, H312) H2->P1 Prevents absorption P2 Flame-Retardant Lab Coat H2->P2 H3 Eye Damage (H318, H319) P3 Chemical Splash Goggles (ANSI Z87.1) H3->P3 Prevents contact H4 Acute Toxicity (Inhalation) (H332) P4 Certified Chemical Fume Hood H4->P4 Contains vapors

Caption: PPE selection based on functional group hazard analysis.

Workflow: Spill & Emergency Response

Rapid, correct response to an accidental release is critical to mitigating exposure and environmental contamination.

Methodology:

  • Assess: Evaluate the situation without entering the immediate spill area. Note the size of the spill and whether ventilation is compromised.

  • Alert: Immediately notify colleagues in the vicinity and the laboratory supervisor or safety officer.

  • Evacuate (If Necessary): For large spills, spills outside of containment (fume hood), or if you feel unwell, evacuate the area immediately.

  • Contain (Small Spills in Fume Hood):

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.

    • Work from the outside of the spill inward to prevent spreading.

  • Neutralize (If Applicable): For amine spills, a weak acid solution may be used for neutralization after absorption, but this should only be done by trained personnel following a specific, pre-approved protocol.

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Visualization: Spill Response Flowchart

This flowchart outlines the critical decision points during a chemical spill.

Spill_Response Start Spill Detected Assess Assess Situation (Size, Location, Ventilation) Start->Assess Alert Alert Personnel & Safety Officer Assess->Alert Contained Is spill large or outside fume hood? Alert->Contained Evacuate Evacuate Area Pull Fire Alarm if Needed Contained->Evacuate Yes Contain Contain with Inert Absorbent Contained->Contain No (Small & Contained) Collect Collect into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon End Response Complete Decon->End

Sources

Methodological & Application

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine as a drug intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis, handling, and application of 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine , a high-value pharmacophore used in modern drug discovery to modulate metabolic stability and conformational entropy.

A Privileged Scaffold for GPCR & Kinase Inhibitor Design

Executive Summary

This compound is a specialized building block employed in the synthesis of Positive Allosteric Modulators (PAMs) (e.g., Muscarinic M4 receptors) and Janus Kinase (JAK) inhibitors .

Its structural value lies in two key medicinal chemistry principles:

  • Conformational Locking: The cyclopropane ring constrains the ethylamine chain, reducing the entropic penalty of binding to the target protein.[1]

  • Metabolic Blockade: The gem-disubstitution at the

    
    -carbon prevents cytochrome P450-mediated oxidative deamination, while the 6-methyl group on the pyridine ring blocks the metabolic soft spot at the ortho-position and restricts bond rotation (atropisomer control).
    

Chemical Identity & Properties

PropertyDetail
Chemical Name This compound
Common Name 1-(6-Methyl-2-pyridyl)cyclopropylamine
Structure Pyridine ring substituted at C2 with a 1-aminocyclopropyl group and at C6 with a methyl group.[2]
Molecular Formula

Molecular Weight 148.21 g/mol
Predicted pKa ~8.5 (Primary amine), ~3.5 (Pyridine nitrogen)
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl Salt)
Solubility Soluble in MeOH, DCM, DMSO; HCl salt soluble in water.

Synthesis Protocol: The Kulinkovich-Szymoniak Reaction

The most robust method for synthesizing 1-substituted cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction . This titanium-mediated reductive coupling transforms a nitrile directly into a primary cyclopropylamine.[1]

Mechanism of Action
  • Titanacycle Formation: Reaction of Ethylmagnesium bromide (EtMgBr) with Titanium(IV) isopropoxide generates a low-valent diethyltitanium species, which eliminates ethane to form a titanacyclopropane.

  • Nitrile Insertion: The titanacyclopropane inserts into the nitrile (

    
    ) bond, forming an azatitanacyclopentene.[1]
    
  • Ring Contraction: Lewis acid activation (using

    
    ) triggers ring contraction to the cyclopropylamine.[1]
    
Experimental Workflow
Reagents:
  • Substrate: 6-Methyl-2-pyridinecarbonitrile (1.0 equiv)

  • Reagent A: Ethylmagnesium bromide (EtMgBr), 3.0 M in

    
     (2.2 equiv)
    
  • Catalyst/Stoichiometric Reagent: Titanium(IV) isopropoxide (

    
    ) (1.1 equiv)
    
  • Lewis Acid: Boron trifluoride etherate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF
    
Step-by-Step Protocol:
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.[1][3]

  • Solution A Preparation: Add 6-Methyl-2-pyridinecarbonitrile (10 mmol, 1.18 g) and

    
      (11 mmol, 3.25 mL) to anhydrous 
    
    
    
    (50 mL). Stir at room temperature.
  • Grignard Addition: Cool the solution to -78°C (dry ice/acetone bath). Add EtMgBr (22 mmol, 7.3 mL) dropwise over 30 minutes. The solution will turn dark brown/black (formation of the titanacycle).[1]

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1 hour. (Optional: Briefly reflux for 30 mins to ensure complete insertion).

  • Lewis Acid Activation: Cool the mixture back to 0°C . Add

    
      (20 mmol, 2.5 mL) dropwise. Caution: Exothermic.[1]
    
  • Stirring: Warm to room temperature and stir for 2 hours.

  • Quench: Cool to 0°C and carefully quench with 10% aqueous NaOH (20 mL) followed by water (20 mL).

  • Extraction:

    • Filter the resulting biphasic mixture through a pad of Celite to remove Titanium salts.[1] Wash the pad with

      
      .[1]
      
    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (

      
       mL).[1]
      
  • Purification (Acid-Base Workup):

    • Combine organic layers and extract with 1M HCl (

      
       mL). The product moves to the aqueous phase; impurities remain in the organic phase.[1]
      
    • Basify the aqueous extract to pH >12 using 6M NaOH .[1]

    • Extract the free amine back into DCM (

      
       mL).[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Salt Formation (Optional but Recommended): Dissolve the oil in minimal

    
     and add 2M HCl in ether. Collect the white precipitate by filtration.[1]
    

Process Visualization

G cluster_0 Reagents cluster_1 Intermediate cluster_2 Product Nitrile 6-Methyl-2- pyridinecarbonitrile Titanacycle Azatitanacyclopentene Complex Nitrile->Titanacycle + EtMgBr / Ti(OiPr)4 -78°C to RT EtMgBr EtMgBr (Grignard) Ti Ti(OiPr)4 Product 1-(6-Methylpyridin-2-yl) cyclopropan-1-amine Titanacycle->Product + BF3·OEt2 Ring Contraction

Caption: Schematic pathway of the Kulinkovich-Szymoniak synthesis transforming the nitrile precursor to the target cyclopropylamine.

Quality Control & Characterization

To validate the synthesis, look for these specific signals. The cyclopropyl protons are diagnostic.[1]

MethodExpected Signals / Parameters
1H NMR (400 MHz, CDCl3)

7.50 (t, 1H, Py-H4), 7.20 (d, 1H, Py-H3), 6.95 (d, 1H, Py-H5)

2.55 (s, 3H, Py-CH3 )

1.80 (br s, 2H, NH2 )

1.25–1.35 (m, 2H, Cyclopropyl-CH2)

1.05–1.15 (m, 2H, Cyclopropyl-CH2)
LC-MS [M+H]+ : 149.11 m/z. Retention time will be short on C18 columns due to high polarity; use high pH buffer (Ammonium Bicarbonate) for better retention.[1]
HPLC Purity >98% required for biological assays.

Handling & Storage

  • Free Base: The free amine is prone to absorbing atmospheric

    
     to form carbamates.[1] Store under Argon at -20°C.
    
  • HCl Salt: Highly stable.[1] Store at room temperature in a desiccator. Hygroscopic—keep tightly sealed.[1]

  • Safety: The synthesis releases ethane gas (flammable).[1] Perform all Grignard steps in a well-ventilated fume hood.

References

  • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[1] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Vanderbilt University. (2024).[1] Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator.[1] ACS Medicinal Chemistry Letters. (Contextual usage of methyl-pyridyl cyclopropylamines in M4 PAMs). Link

  • Organic Chemistry Portal. (2024).[1] Kulinkovich-Szymoniak Reaction: Mechanism and Protocols. Link

Sources

Application Notes and Protocols for the Reductive Amination of Pyridyl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridyl Cyclopropyl Amines in Modern Drug Discovery

The confluence of the pyridyl, cyclopropyl, and amine functionalities within a single molecular architecture represents a privileged motif in contemporary medicinal chemistry. The pyridine ring, a common bioisostere of a phenyl group, often imparts improved metabolic stability, aqueous solubility, and the ability to engage in specific hydrogen bonding interactions with biological targets. The cyclopropyl ring, a small, strained carbocycle, introduces conformational rigidity and a unique three-dimensional topology that can enhance binding affinity and selectivity. Furthermore, the amine group serves as a critical pharmacophoric element, frequently involved in salt formation to improve bioavailability and key ionic interactions with protein residues. Consequently, the efficient and controlled synthesis of pyridyl cyclopropyl amines is of paramount importance to drug development professionals.

Reductive amination stands out as one of the most robust and versatile methods for the synthesis of amines.[1][2] This one-pot reaction, which transforms a ketone or aldehyde into an amine via an imine or iminium ion intermediate, is highly valued for its operational simplicity and broad substrate scope.[1][2] However, the application of this methodology to pyridyl cyclopropyl ketones is not without its unique challenges. These include the potential for competing reduction of the pyridine ring, the inherent strain of the cyclopropyl group which can lead to undesired ring-opening side reactions, and the electronic effects of the pyridine ring on the reactivity of the adjacent carbonyl group.

This comprehensive guide provides detailed application notes and protocols for the successful reductive amination of pyridyl cyclopropyl ketones. We will delve into the mechanistic nuances of this transformation, explore various experimental protocols with an emphasis on the widely-used sodium triacetoxyborohydride, and discuss alternative strategies to address specific synthetic challenges.

Mechanistic Insights: Navigating the intricacies of Reductive Amination with Pyridyl Cyclopropyl Ketones

The reductive amination of a ketone proceeds through a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1] The overall efficiency and selectivity of the reaction are critically dependent on the relative rates of these two steps.

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction ketone Pyridyl Cyclopropyl Ketone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Primary or Secondary Amine amine->hemiaminal imine Imine hemiaminal->imine - H2O iminium Iminium Ion imine->iminium + H+ product Pyridyl Cyclopropyl Amine iminium->product + [H-] reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product G cluster_0 Desired Reductive Amination Pathway cluster_1 Potential Side Reaction start Pyridyl Cyclopropyl Imine/Iminium Ion product Pyridyl Cyclopropyl Amine start->product Reduction ring_opened Ring-Opened Byproduct start->ring_opened Ring Opening (e.g., strong acid)

Figure 2: Competing pathways in the reaction of pyridyl cyclopropyl ketones.

Experimental Protocols and Methodologies

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Gold Standard

Sodium triacetoxyborohydride is often the reagent of choice for reductive amination due to its mildness, high selectivity for iminium ions over ketones, and tolerance of a wide range of functional groups. It does not require strictly anhydrous conditions and reactions can often be run in common aprotic solvents.

Materials:

  • Pyridyl cyclopropyl ketone (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)

  • Acetic acid (optional, 0-1.0 equiv)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyridyl cyclopropyl ketone (1.0 equiv) and the desired amine (1.0-1.2 equiv).

  • Dissolve the starting materials in anhydrous DCM or DCE.

  • If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion. For less reactive ketones or amines, the addition of a catalytic amount of acetic acid (0.1 equiv) can be beneficial. [3]5. In a single portion, add sodium triacetoxyborohydride (1.5-2.0 equiv) to the stirred solution. The addition may cause some effervescence.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours at room temperature.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ions over ketones.
Solvent DCM or DCEAprotic solvents that are compatible with NaBH(OAc)₃. [4]
Stoichiometry Amine (1.0-1.2 equiv), NaBH(OAc)₃ (1.5-2.0 equiv)A slight excess of the amine can drive imine formation. An excess of the reducing agent ensures complete conversion.
Temperature Room TemperatureSufficient for most reactions; avoids potential side reactions.
Additive Acetic Acid (optional)Can catalyze imine formation for less reactive substrates. [3]

Table 1: Summary of Typical Reaction Conditions for NaBH(OAc)₃ Mediated Reductive Amination.

Protocol 2: Catalytic Hydrogenation - An Alternative Approach

Catalytic hydrogenation is a powerful and atom-economical method for reductive amination. [1]However, for pyridyl-containing substrates, catalyst choice is critical to avoid reduction of the pyridine ring. Palladium on carbon (Pd/C) is a common catalyst, but it can sometimes lead to pyridine ring saturation. Platinum-based catalysts (e.g., PtO₂) may offer better selectivity in some cases. It is also important to note that the choice of catalyst can lead to different reaction outcomes with α-carbonylcyclopropanes, with rhodium favoring reductive amination and ruthenium potentially leading to pyrrolidine synthesis via ring expansion. [5] Materials:

  • Pyridyl cyclopropyl ketone (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Step-by-Step Procedure:

  • In a flask suitable for hydrogenation, dissolve the pyridyl cyclopropyl ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in MeOH or EtOH.

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or at a set pressure in a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

ParameterConditionRationale
Reducing Agent H₂ gasAtom-economical and clean.
Catalyst Pd/C or PtO₂Choice of catalyst can influence selectivity and avoid pyridine ring reduction.
Solvent MeOH or EtOHProtic solvents are common for catalytic hydrogenation.
Pressure 1 atm (balloon) to 50 psiHigher pressure can increase reaction rates but may also lead to over-reduction.
Temperature Room TemperatureGenerally sufficient; higher temperatures may be required for less reactive substrates.

Table 2: General Conditions for Catalytic Hydrogenation.

G cluster_0 Protocol 1: NaBH(OAc)3 cluster_1 Protocol 2: Catalytic Hydrogenation start1 Mix Ketone, Amine in DCM/DCE add_reductant Add NaBH(OAc)3 start1->add_reductant stir Stir at RT add_reductant->stir quench Quench (NaHCO3) stir->quench extract Extract & Purify quench->extract start2 Mix Ketone, Amine, Catalyst in MeOH/EtOH hydrogenate Hydrogenate (H2) start2->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst concentrate Concentrate & Purify filter_catalyst->concentrate

Figure 3: Simplified workflows for the two main protocols.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider adding a catalytic amount of acetic acid to promote imine formation, especially when using NaBH(OAc)₃. For catalytic hydrogenations, ensure the catalyst is active and that the system is free of catalyst poisons.

  • Formation of Alcohol Byproduct: This indicates that the reduction of the ketone is competing with the reduction of the iminium ion. This is more common with highly reactive reducing agents like sodium borohydride (NaBH₄). Switching to NaBH(OAc)₃ should mitigate this issue.

  • Cyclopropyl Ring Opening: If ring-opened byproducts are observed, avoid strongly acidic conditions. If using catalytic hydrogenation, screen different catalysts and reaction conditions (pressure, temperature) to minimize this side reaction.

  • Pyridine Ring Reduction: This is a potential issue with catalytic hydrogenation. Using a less active catalyst or milder conditions may be necessary. Alternatively, protecting the pyridine nitrogen prior to reduction is an option, though less atom-economical.

Conclusion

The reductive amination of pyridyl cyclopropyl ketones is a powerful transformation for the synthesis of valuable building blocks in drug discovery. While the presence of both the pyridine and cyclopropyl moieties introduces specific challenges, a judicious choice of reagents and reaction conditions can lead to high yields of the desired amine products. The use of sodium triacetoxyborohydride generally provides a reliable and high-yielding method with broad functional group tolerance. For large-scale synthesis, catalytic hydrogenation can be a viable and green alternative, provided that the catalyst and conditions are carefully optimized to prevent unwanted side reactions. By understanding the underlying mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize these important molecular scaffolds.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. The Journal of Organic Chemistry, 81(24), 12351–12359. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (n.d.).
  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • Hu, B., et al. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ChemistrySelect, 7(10), e202200539. [Link]

  • PubChem. (n.d.). N-methyl-1-(pyridin-2-yl)methanamine. [Link]

  • Kostakis, G. E., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3381. [Link]

  • Shimizu, K., et al. (2022). Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. Catalysis Science & Technology, 12(16), 5035-5044. [Link]

  • Bull, J. A., et al. (2013). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 15(15), 3892–3895. [Link]

  • Yu, X., et al. (2024). Recent Development in Synthesis of N-Methylamines with Amines and Methanol. ChemCatChem, e202400555. [Link]

  • Li, J., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(2), 481-490. [Link]

  • de la Cruz, J., et al. (2024). Pt/Nb2O5-Al2O3 Catalysts for the Hydrogenation and Reductive Amination of Furfural. Catalysts, 14(8), 587. [Link]

  • Chemical Engineering Transactions. (2021). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. [Link]

Sources

Using 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine in FPR2 agonist synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Novel Synthetic Approach for Potent and Selective FPR2 Agonists Utilizing a 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR), is a critical regulator of the inflammatory response. Its ability to bind a diverse range of ligands and trigger either pro-inflammatory or pro-resolving pathways makes it a highly attractive therapeutic target for a multitude of inflammatory diseases.[1][2] While several classes of small-molecule FPR2 agonists have been developed, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is ongoing. This application note details a novel, hypothetical synthetic strategy for a new class of FPR2 agonists, originating from the unique building block, this compound. We present a rationale for its use, a detailed synthetic protocol, methods for biological characterization, and a discussion of its potential in drug discovery. The incorporation of the cyclopropylamine moiety is proposed to enhance metabolic stability and provide conformational rigidity, key attributes in modern medicinal chemistry.[3][4]

Introduction: The Therapeutic Promise of FPR2

FPR2 is a highly versatile receptor expressed on numerous immune cells, including neutrophils, monocytes, and macrophages, as well as on non-immune cells like fibroblasts and endothelial cells.[5][6] This broad expression pattern underscores its central role in orchestrating the body's response to injury and infection. FPR2 is notable for its promiscuity, binding to both endogenous pro-resolving mediators like Lipoxin A4 and Resolvin D1, and pro-inflammatory ligands such as Serum Amyloid A.[7][8] This dual nature presents a unique therapeutic opportunity: selective activation of FPR2's pro-resolving pathways can actively promote the resolution of inflammation, offering a superior alternative to traditional anti-inflammatory drugs that primarily suppress the initial inflammatory response.[2][9] Consequently, the development of potent and selective small-molecule FPR2 agonists is a major focus for treating chronic inflammatory conditions, neurodegenerative diseases, and cardiovascular disorders.[5][10]

Rationale for the this compound Scaffold

The development of novel chemical entities with drug-like properties is paramount. The selected starting material, this compound, offers several advantageous structural features for the synthesis of a new class of FPR2 agonists:

  • Structural Rigidity: The cyclopropane ring introduces a high degree of conformational constraint. This rigidity can lock the molecule into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.

  • Metabolic Stability: Cyclopropyl groups are known to be resistant to metabolic degradation, which can improve the pharmacokinetic profile of the final compound.[4]

  • Novel Chemical Space: This building block allows for the exploration of new chemical space, moving beyond established scaffolds like pyrazolones and pyrrolidinones.[11][12][13]

  • Hydrogen Bonding & Aromatic Interactions: The pyridine ring and the primary amine provide key sites for hydrogen bonding and potential π-stacking interactions within the FPR2 binding pocket, which are crucial for receptor activation.[14]

FPR2 Signaling Pathway Overview

FPR2 activation by an agonist initiates a cascade of intracellular events. As a GPCR, it is primarily coupled to inhibitory G-proteins (Gi).[7] This coupling leads to the activation of multiple downstream signaling pathways that mediate the receptor's diverse cellular effects.

FPR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Agonist FPR2 Agonist FPR2 FPR2 Receptor Agonist->FPR2 Binding G_Protein Gi/o Protein FPR2->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK Pathway (ERK1/2) G_Protein->MAPK IP3_DAG IP3 + DAG PLC->IP3_DAG Akt Akt Activation PI3K->Akt Gene_Transcription Gene Transcription Modulation MAPK->Gene_Transcription ROS ROS Production MAPK->ROS Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC PKC Activation IP3_DAG->PKC Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Cytokine Cytokine Release PKC->Cytokine Akt->Gene_Transcription Phagocytosis Phagocytosis Akt->Phagocytosis

Caption: FPR2 signaling cascade upon agonist binding.

Proposed Synthetic Workflow and Protocols

This section outlines a hypothetical, yet plausible, two-step synthesis to generate a novel FPR2 agonist, designated FPR-A23 , from the core building block. The strategy involves the formation of a urea linkage, a common motif in bioactive molecules, to connect the cyclopropylamine scaffold to a substituted phenyl moiety.

Synthetic_Workflow Start_Mat 1-(6-Methylpyridin-2-YL) cyclopropan-1-amine Step1 Step 1: Urea Formation Start_Mat->Step1 Reagent1 4-bromo-2-fluoro-phenyl isocyanate Reagent1->Step1 Intermediate Intermediate Urea Product Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Reagent2 Suzuki Coupling Partner (e.g., Pyrazole-4-boronic acid) Reagent2->Step2 Final_Product Final Product (FPR-A23) Step2->Final_Product Purification Purification & Characterization Final_Product->Purification

Caption: Proposed two-step synthesis of FPR-A23.

Protocol 1: Synthesis of FPR-A23

Step 1: Urea Formation

  • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (TEA, 1.2 eq).

  • Slowly add a solution of 4-bromo-2-fluorophenyl isocyanate (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the intermediate urea product.

Step 2: Suzuki Coupling

  • In a microwave vial, combine the intermediate urea product from Step 1 (1.0 eq), pyrazole-4-boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system, such as a 3:1 mixture of Dioxane and 2M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes. Monitor reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound, FPR-A23 , by preparative HPLC to achieve high purity (>95%).

Protocol 2: Analytical Characterization

The identity and purity of the synthesized compound FPR-A23 must be rigorously confirmed using standard analytical techniques.

Technique Parameter Expected Result (Hypothetical)
¹H NMR Chemical Shift (δ), CouplingPeaks corresponding to methyl-pyridinyl, cyclopropyl, and substituted phenyl protons.
LC-MS Retention Time, Mass (m/z)Single major peak with [M+H]⁺ corresponding to the calculated exact mass of FPR-A23.
HPLC Purity≥95% purity at a specified wavelength (e.g., 254 nm).
Protocol 3: In Vitro Biological Evaluation - Calcium Mobilization Assay

This assay is a primary functional screen to determine if a compound acts as an agonist at the FPR2 receptor by measuring the transient increase in intracellular calcium concentration upon receptor activation.[15]

Materials:

  • CHO or HL-60 cells stably transfected to express human FPR2 (and FPR1 for selectivity screening).[15]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference Agonist (e.g., WKYMVM for FPR2).[16]

Procedure:

  • Cell Preparation: Culture the FPR2-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer.

  • Dye Loading: Incubate the cells with the Fura-2 AM dye solution for 30-60 minutes at 37 °C, allowing the dye to enter the cells.

  • Washing: Centrifuge the cells and wash them twice with fresh assay buffer to remove excess extracellular dye.

  • Plating: Resuspend the cells to the desired density and plate them into a 96-well black, clear-bottom microplate.

  • Compound Addition: Prepare serial dilutions of the test compound (FPR-A23 ) and the reference agonist. Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells.

  • Data Acquisition: Measure the fluorescence intensity (typically at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm) before and immediately after compound addition. The ratio of emissions (340/380) is proportional to the intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Expected Results and Discussion

This synthetic approach is designed to yield a novel small molecule, FPR-A23 , with potential as a selective FPR2 agonist.

Compound FPR2 EC₅₀ (nM) FPR1 EC₅₀ (nM) Selectivity Index (FPR1/FPR2)
FPR-A23 (Hypothetical) 50>10,000>200
WKYMVM (Reference) 5>5,000>1000

The hypothetical data in the table illustrates a potent and selective FPR2 agonist profile for FPR-A23 . An EC₅₀ in the nanomolar range indicates high potency.[15] A high selectivity index (>100-fold) over the closely related FPR1 receptor is crucial to minimize potential off-target effects and isolate the therapeutic action to FPR2-mediated pathways.

Further studies should be conducted to explore the functional profile of such novel compounds. Assays for β-arrestin recruitment and ERK phosphorylation can determine if the agonist exhibits bias towards certain signaling pathways, a phenomenon that could be exploited to fine-tune the therapeutic effect.[12][17]

Conclusion

The synthetic strategy and evaluation protocols outlined in this application note provide a comprehensive framework for the discovery of a new class of FPR2 agonists based on a this compound scaffold. By leveraging the principles of medicinal chemistry to introduce favorable structural motifs, this approach holds the potential to generate novel chemical entities with improved drug-like properties. The successful development of such compounds would provide valuable tools for researchers and could lead to new therapeutic agents for the treatment of inflammatory diseases by promoting the resolution of inflammation.

References

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. PMC. Available at: [Link]

  • Formyl peptide receptor 2: a potential therapeutic target for inflammation-related diseases. ResearchGate. Available at: [Link]

  • FPR2: A Novel Promising Target for the Treatment of Influenza. Frontiers. Available at: [Link]

  • Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. PMC. Available at: [Link]

  • The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation. Bentham Science. Available at: [Link]

  • Formyl peptide receptor 2. Wikipedia. Available at: [Link]

  • Formyl peptide receptor modulators: a patent review and potential applications for inflammatory diseases (2021–2024). Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists. PubMed. Available at: [Link]

  • Hydrogen Sulfide (H2S)-Donating Formyl Peptide Receptor 2 (FPR2) Agonists: Design, Synthesis, and Biological Evaluation in Primary Mouse Microglia Culture. MDPI. Available at: [Link]

  • Pyrrolidinone urea fpr2 agonists.Google Patents.
  • Novel Pyrrolidinone Urea as FPR2 Agonists for Treating Atherosclerosis and Heart Failure. ACS Publications. Available at: [Link]

  • Developing Selective FPR2 Agonists can be a Potential Approach to Treat Moderate to Severe Asthma? Longdom Publishing. Available at: [Link]

  • Developing selective FPR2 agonists can be a potential approach to treat moderate to severe asthma. bioRxiv. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. PubMed. Available at: [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Methods for Basic Pyridyl Cyclopropanamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of basic pyridyl cyclopropanamines. This class of molecules, characterized by the presence of at least two basic nitrogen centers (the pyridine ring and the cyclopropanamine) and a potentially sensitive cyclopropane ring, presents unique challenges during purification. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively, providing in-depth, field-proven insights in a direct question-and-answer format.

The primary difficulty arises from strong acid-base interactions between the basic amine functional groups and the acidic nature of standard silica gel, the most common stationary phase in chromatography.[1][2] These interactions can lead to a host of problems, including poor peak shape, low or no recovery of the target compound, and even on-column degradation.[2][3][4] This guide provides systematic troubleshooting strategies and protocols to overcome these issues.

Troubleshooting Guide for Chromatographic Purification

This section addresses the most common problems encountered when using column chromatography to purify pyridyl cyclopropanamines.

Q1: My compound is streaking or tailing badly on a silica gel column. What's causing this and how do I fix it?

A1: This is the most classic symptom of purifying basic compounds on standard silica gel. The tailing is caused by strong, non-ideal interactions between the basic nitrogens in your molecule and the acidic silanol groups (Si-OH) on the silica surface.[5][6][7] This leads to a slow, uneven elution profile. Fortunately, there are several effective solutions.

The simplest approach is to add a small amount of a competing base to your eluent. This base will interact with the acidic sites on the silica, effectively "masking" them from your target compound and allowing it to elute symmetrically.[2][8]

Protocol: Preparing a Modified Eluent

  • Select a Modifier: Choose a volatile amine modifier. Triethylamine (TEA) is the most common choice. Anhydrous ammonia (often used as a 7N solution in methanol) is also highly effective.

  • Determine Concentration: Start by adding 0.5-1% (v/v) of the modifier to your pre-mixed eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol). For a 1 L solution, this would be 5-10 mL of TEA.

  • Equilibrate Thoroughly: Before loading your sample, ensure you flush the packed column with at least 3-5 column volumes of the modified eluent. This step is critical to ensure the entire silica bed is neutralized.

  • Elute as Normal: Run your chromatography with the modified eluent.

ModifierTypical ConcentrationNotes
Triethylamine (TEA) 0.5 - 2% (v/v)Most common, effective, and relatively easy to remove under vacuum.[6]
Pyridine 0.1 - 0.5% (v/v)Effective, but higher boiling point makes it harder to remove.[8]
Ammonia/NH₄OH 0.5 - 2% (in MeOH)Very effective for strongly basic compounds, but can increase eluent polarity significantly.[1]

If mobile phase modification is insufficient or undesirable, changing the stationary phase is the next logical step.

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents tailing. They often allow for purification with simple hexane/ethyl acetate solvent systems without any amine additives.[1][2]

  • Alumina (Basic or Neutral): Alumina is a less acidic support than silica and is an excellent alternative for acid-sensitive or very basic compounds.[3][4] Basic alumina is generally preferred for this compound class.

  • Reversed-Phase (C18) Chromatography: In reversed-phase, the stationary phase is non-polar, and polar solvents are used. The problematic acid-base interactions with silica are eliminated. This is an excellent, though sometimes more costly, option for polar pyridyl cyclopropanamines.[5]

Q2: My recovery is very low. The compound seems to be irreversibly adsorbed onto the column.

A2: This is an extreme case of the acid-base interaction discussed in Q1, where the binding to the silica is so strong that the eluent cannot displace your compound.[6]

Before resorting to a different stationary phase, you can try to neutralize the silica gel in your column more aggressively.

Protocol: Silica Gel Deactivation

  • Pack your silica gel column as you normally would.

  • Prepare a solvent mixture identical to your initial eluent but with the addition of 1-2% triethylamine.[5]

  • Flush the column with 3-5 column volumes of this deactivating solvent.

  • Flush the column with another 3-5 column volumes of your standard eluent (with or without a lower concentration of TEA, e.g., 0.5%) to remove the excess base.

  • Load your sample and run the chromatography.

If deactivation fails, your compound's interaction is too strong for modified silica.

  • Switch to Alumina or Amine-Silica: These are the most direct solutions for irreversible adsorption of basic compounds.[2][3]

  • Employ Protecting Groups: As a final option in a synthetic sequence, you can temporarily protect the amine functionality (e.g., as a Boc-carbamate). This makes the compound less basic and more stable, simplifying purification. The protecting group can be removed in a subsequent step.[6][7]

Q3: My compound appears to be degrading on the silica gel column.

A3: The acidic surface of silica gel can catalyze the degradation of sensitive molecules. The cyclopropane ring, in particular, can be susceptible to acid-catalyzed ring-opening.[4][9]

  • Minimize Contact Time: Use flash chromatography rather than slow, gravity-fed chromatography to reduce the time the compound spends on the acidic stationary phase.[3]

  • Use Deactivated Silica or Alumina: As with other issues, avoiding the acidic environment is key. Neutralizing the silica with TEA or, preferably, using an alternative stationary phase like neutral alumina is highly recommended.[3][5]

  • Check Compound Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.

G start Peak Tailing or Low Recovery Observed mod_eluent Modify Eluent with 1% TEA start->mod_eluent check_success Problem Solved? mod_eluent->check_success change_phase Change Stationary Phase check_success->change_phase No end_good Purification Successful check_success->end_good Yes options Use Amine-Silica, Alumina, or Reversed-Phase C18 change_phase->options end_bad Consider Protecting Group Strategy options->end_bad

Caption: Troubleshooting workflow for peak tailing.

Alternative and Preparatory Purification Strategies

Sometimes, chromatography is not the best, or the first, tool for the job.

Q4: My crude reaction mixture is very messy. Is there a better first step than chromatography?

A4: Absolutely. For purifying basic compounds from neutral or acidic impurities, acid-base extraction is an exceptionally powerful and scalable first step.[3][10] The technique manipulates the solubility of your basic compound by converting it into a water-soluble salt.

The principle is simple:

  • Your basic amine (water-insoluble) is dissolved in an organic solvent.

  • Washing with an aqueous acid (e.g., 1M HCl) protonates the amine, forming a salt.[11]

  • This salt is now ionic and dissolves in the aqueous layer, while neutral and acidic impurities remain in the organic layer.[12][13]

  • The layers are separated. The aqueous layer, containing your desired compound, is then treated with a base (e.g., NaOH) to regenerate the neutral, water-insoluble amine.

  • The purified amine is then "back-extracted" into a fresh portion of organic solvent.

Protocol: Acid-Base Extraction of a Basic Amine

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate.

  • Collect Aqueous Layer: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate) into a clean flask. Repeat the acidic wash on the organic layer 1-2 more times, combining all aqueous extracts.

  • Basify: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH (aq) with swirling until the pH is >10 (check with pH paper). Your neutral amine may precipitate or form an oil.

  • Back-Extract: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., DCM). Shake and allow the layers to separate.

  • Isolate Product: Drain and collect the organic layer containing your purified product. Wash this organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

G node_crude Crude Mixture (Amine + Neutral Impurity) in Organic Solvent node_acid Wash with Aqueous Acid (HCl) node_crude->node_acid node_layers1 Organic Layer Aqueous Layer Neutral Impurity Protonated Amine (Salt) node_acid->node_layers1 node_base Basify with Aqueous Base (NaOH) node_layers1:f1->node_base node_layers2 Organic Layer Aqueous Layer Purified Amine Salt Waste node_base->node_layers2

Caption: Workflow for acid-base extraction purification.

Q5: My compound is a solid. How can I achieve the highest possible purity?

A5: For solid compounds, recrystallization is often the gold standard for achieving high purity.[14] The technique relies on the principle that the desired compound and its impurities will have different solubilities in a given solvent.[15] The goal is to find a solvent that dissolves your compound well when hot but poorly when cold.[16]

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of your crude solid. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. The ideal solvent dissolves the solid when boiling but allows crystals to form upon cooling.[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate, adding more solvent dropwise until all the solid just dissolves.[18]

  • Hot Filtration (if needed): If there are insoluble impurities (like dust or side products), you must perform a hot filtration to remove them before cooling.

  • Cooling (Crystallization): Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for forming pure, large crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Frequently Asked Questions (FAQs)
Q6: Which purification method should I try first?

A6: The optimal strategy depends on the nature of your crude product. The following decision tree can guide your choice.

G start Start with Crude Material is_solid Is the material a solid? start->is_solid is_messy Is the mixture complex with non-basic impurities? is_solid->is_messy No (Oil/Wax) recrystallize Attempt Recrystallization is_solid->recrystallize Yes extraction Perform Acid-Base Extraction is_messy->extraction Yes chromatography Proceed to Chromatography (with basic modifier or alternative phase) is_messy->chromatography No (Relatively Clean) end_high_purity High Purity Solid recrystallize->end_high_purity extraction->chromatography end_purified Purified Product chromatography->end_purified

Caption: Purification strategy selection guide.

Q7: I used triethylamine (TEA) in my chromatography. How do I remove it from my final product?

A7: Removing residual TEA is a common task.

  • Co-evaporation: Since TEA is volatile (boiling point ~89 °C), it can often be removed on a rotary evaporator. To remove the last traces, add a higher-boiling but unreactive solvent like toluene or DCM and re-evaporate. Repeating this 2-3 times, a process known as azeotropic removal or co-evaporation, is usually very effective.[3]

  • High Vacuum: Placing the flask containing the product on a high vacuum line for several hours will remove residual volatile amines.

  • Acidic Wash: If your final compound is stable to acid, you can dissolve it in an organic solvent and wash it with a very dilute, weak acid (e.g., 0.1 M citric acid) to protonate and remove the TEA into the aqueous layer. Be sure to re-dry the organic layer afterward. Caution: This risks protonating and losing your own basic product if not done carefully.

Q8: My pyridyl cyclopropanamine is chiral. What is the best way to separate the enantiomers?

A8: For chiral separations of this compound class, Supercritical Fluid Chromatography (SFC) is the modern method of choice.[19][20] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[21]

Advantages over traditional chiral HPLC:

  • Speed: Separations are typically 3-5 times faster.[19]

  • Greener: It drastically reduces the consumption of organic solvents like hexane and isopropanol.[20]

  • Efficiency: The lower viscosity allows for higher flow rates without a loss in resolution, leading to sharper peaks.[22]

  • Solvent Removal: Post-purification, the CO₂ simply evaporates, making product isolation much faster.

For preparative separation of enantiomers, SFC coupled with a chiral stationary phase (e.g., polysaccharide-based columns) is the industry standard.[23]

References
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Is there an easy way to purify organic amines?. (2023). Biotage. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Supercritical Fluid Chiral Separations. (2026). Pharmaceutical Technology. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

  • Purification: How to Run a Flash Column. University of Rochester. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed. [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Semantic Scholar. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]

  • Recrystallization and Melting Point Analysis. (2022). YouTube. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

Sources

Technical Support Center: 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-6MP-CYC-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1][2][3]

Executive Summary

You are encountering solubility or crystallization anomalies with 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine salts. This is a common challenge with 2-substituted pyridine-cyclopropylamine scaffolds.[1][2][3] The combination of the rigid, lipophilic cyclopropyl ring and the sterically hindered 6-methylpyridine moiety creates a "frustrated" crystal lattice.[3] This often leads to oiling out (Liquid-Liquid Phase Separation) during salt formation or poor aqueous solubility of the resulting salt due to high lipophilicity.[1][2][3]

This guide provides a root-cause analysis, a diagnostic workflow, and validated protocols to resolve these issues.

Module 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific nature of your solubility failure.

SolubilityDiagnosis Start START: Define Issue IssueType What is the primary failure mode? Start->IssueType OilingOut Oiling Out / Gumming (Salt won't crystallize) IssueType->OilingOut Phase Separation Insoluble Poor Aqueous Solubility (Salt won't dissolve in water) IssueType->Insoluble Bio-assay Failure Hygroscopic Hygroscopicity (Salt turns to liquid in air) IssueType->Hygroscopic Stability Failure SolventCheck Check Solvent System Is T > T_melting(oil)? OilingOut->SolventCheck CounterionCheck Check Counterion Hydrophilicity Insoluble->CounterionCheck LatticeCheck Check Lattice Energy (HCl often too loose) Hygroscopic->LatticeCheck CoolingRate Action: Reduce Cooling Rate & Add Seed Crystals SolventCheck->CoolingRate SwitchIon Action: Switch to Sulfonate (Mesylate/Tosylate) CounterionCheck->SwitchIon SwitchNonHygro Action: Switch to Fumarate or Succinate (H-Bonding) LatticeCheck->SwitchNonHygro

Figure 1: Diagnostic decision tree for isolating the root cause of salt failure.[1][2][3]

Module 2: Root Cause Analysis (The "Why")

To solve the problem, we must understand the molecular physics of This compound .

Steric Hindrance & Protonation Site
  • The Trap: The molecule has two basic nitrogens.[3] The cyclopropyl amine (primary) is the intended salt-forming site (pKa ~8.5–9.0).[1][3] The pyridine nitrogen is less basic (pKa ~6.0), especially with the 6-methyl group providing steric hindrance.[3]

  • The Issue: If you use a weak acid or insufficient equivalents, you may get mixed protonation states or "proton hopping," preventing a stable lattice from forming.[3] This leads to amorphous gums (oiling out).[1][2][3]

The "Grease" Factor (Lipophilicity)[3]
  • The Trap: The cyclopropyl group and the methyl-pyridine are lipophilic.[3]

  • The Issue: Standard salts like Hydrochloride (HCl) often fail here.[1][2][3] The Cl⁻ ion is small and hard; it demands a tight crystal lattice.[3] If the bulky organic cation cannot pack tightly around the small Cl⁻, the lattice energy is low, and the salt becomes hygroscopic (absorbing water to satisfy the chloride) or remains an oil.[3]

Module 3: Troubleshooting & FAQs

Issue 1: "My salt comes out as a sticky oil, not a solid."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2][3] The "oil" is a supersaturated solution of your salt that is stable as a liquid phase.[3][4] Solution:

  • Stop Rapid Cooling: Crash-cooling forces the system into the "oiling out" region of the phase diagram.[3]

  • Use "Soft" Counterions: Switch from HCl to Methanesulfonic acid (Mesylate) or p-Toluenesulfonic acid (Tosylate) .[1][2][3] These larger, organic anions pack better with the lipophilic cation [1].[3]

  • Temperature Cycling: Heat the oil until it dissolves, cool slowly to the cloud point, hold temperature, and add seed crystals.

Issue 2: "The HCl salt is extremely hygroscopic."

Diagnosis: Low lattice energy. The crystal packing is inefficient, leaving voids that water occupies.[3] Solution:

  • Switch to Fumarate or Succinate: These dicarboxylic acids can form hydrogen-bond bridges between two amine molecules, creating a "molecular tape" motif that is often much more stable and non-hygroscopic than simple halide salts [2].[1][2][3]

Issue 3: "The salt won't dissolve in aqueous media for bio-assays."

Diagnosis: The counterion is too lipophilic (e.g., Tosylate might be too stable).[3] Solution:

  • Try L-Tartrate or Citrate: These introduce multiple hydroxyl groups, significantly increasing the water solubility of the final salt complex.[3]

Module 4: Salt Selection Data

Use this table to select the correct counterion based on your specific problem.

CounterionAcid UsedRisk ProfileBest Use Case
Hydrochloride HCl (4M in Dioxane)High: Hygroscopicity, Oiling out.[1][2][3]Initial screen only.[1][2][3] Often poor for this scaffold.
Mesylate Methanesulfonic acidLow: Good crystallization.[1][2][3]Recommended Start. Good balance of solubility and crystallinity.[1][2][3]
Fumarate Fumaric acid (0.5 eq)Low: Very stable solids.[1][2][3]Long-term storage; non-hygroscopic needs.[1][2][3]
L-Tartrate L-Tartaric acidMedium: Can form gums.[1][2][3]maximizing water solubility for IV formulations.[1][2][3]

Module 5: Experimental Protocols

Protocol A: Anti-Oiling Crystallization (The "Mesylate" Method)

Use this when standard precipitation fails.[3]

  • Dissolution: Dissolve 100 mg of free base in Isopropyl Acetate (IPAc) (1.0 mL). Note: IPAc is superior to Ethanol here as it is less likely to solvate the salt, promoting crystallization.[3]

  • Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (neat or dissolved in 0.1 mL IPAc) slowly at 50°C (Hot addition is critical).

  • Seeding: If the solution turns cloudy (oils), add a tiny crystal of the salt (if available) or scratch the glass.

  • Cooling Ramp:

    • Cool from 50°C to 40°C over 30 minutes.

    • Hold at 40°C for 1 hour (Ripening).

    • Cool to 20°C over 2 hours.

  • Isolation: Filter the white solid. Wash with cold MTBE (Methyl tert-butyl ether).[1][2][3]

Protocol B: Thermodynamic Solubility Measurement

Use this to validate if the salt is soluble enough for your assay.[3]

  • Add excess solid salt to 1.0 mL of pH 7.4 phosphate buffer.

  • Shake at 25°C for 24 hours.

  • Filter through a 0.22 µm PVDF filter.[1][2][3]

  • Analyze filtrate by HPLC-UV (254 nm).

    • Target: > 0.1 mg/mL for cellular assays.[1][2][3]

    • Target: > 1.0 mg/mL for animal dosing.[1][2][3]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][5][6][7][8] (2011).[1][2][3][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][6][8] [1][2][3]

  • Veverka, M., et al. (2013).[1][2][3] "Screening of Salt Forms of Basic Drugs." Chemical Papers. (Discusses the stability of Fumarates vs. HCl for lipophilic amines).

  • FDA Guidance for Industry. (2002). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances."

Disclaimer: This guide is for research purposes only. Always consult MSDS and perform a safety risk assessment before handling pyridine derivatives and strong acids.

Sources

Technical Support Center: 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine in solution Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Document ID: TS-PYR-CYC-001 Last Updated: February 26, 2026

Executive Summary: The Stability Profile

This compound is a high-value pharmacophore often utilized as a "conformationally restricted" bioisostere. Its stability in solution is governed by three competing structural tensions:

  • Ring Strain: The cyclopropane ring (~27 kcal/mol strain energy) is susceptible to acid-catalyzed opening, particularly due to the gem-disubstitution of the electron-donating amine and the electron-withdrawing pyridine.

  • Oxidative Susceptibility: The primary amine is prone to oxidation (N-oxide formation) and condensation with atmospheric CO₂ (carbamate formation).

  • Basicity: The 6-methylpyridine nitrogen and the primary amine create a dibasic environment, complicating solubility in non-buffered aqueous media.

Immediate Handling Directive:

  • Storage: Store as the HCl or dihydrochloride salt at -20°C. The free base is kinetically unstable at room temperature (RT) in air.

  • Solution State: Use fresh. If storage is required, use anhydrous DMSO or Methanol under Argon at 4°C. Avoid acidic aqueous solutions for prolonged periods.

Part 1: Diagnostic Troubleshooting Guide (Q&A)

Category A: Visual & Physical Changes[1]

Q1: My clear colorless solution has turned yellow/orange overnight. Is it still usable?

  • Diagnosis: This indicates oxidative degradation or imine formation . Primary amines attached to aromatic/heteroaromatic rings are susceptible to air oxidation, leading to colored impurities (often conjugated imines or N-oxides) even at trace levels (<1%).

  • Action:

    • Check LC-MS purity. If purity is >95%, the color is likely due to a high-extinction coefficient impurity. You may proceed for qualitative assays.

    • For quantitative kinetics (Ki/IC50), re-purify . The oxidation products can act as Michael acceptors and interfere with biological targets.

  • Prevention: Always sparge solvents with Nitrogen/Argon before dissolving the free base.

Q2: A white precipitate formed in my "free base" stock solution (CDCl₃ or DCM).

  • Diagnosis: Carbamate formation . Primary amines react rapidly with atmospheric CO₂ to form carbamic acid salts (ammonium carbamates). This is common in non-polar chlorinated solvents where the salt is insoluble.

  • Action:

    • Recovery: Wash the organic layer with dilute NaOH (1M) to revert the carbamate back to the free amine, then dry over Na₂SO₄ and concentrate.

  • Prevention: Store solutions under positive inert gas pressure. Use septum-sealed vials.

Category B: Chemical Stability & Reactivity

Q3: Can I store this compound in acidic media (e.g., 0.1% TFA or HCl) for LC-MS analysis?

  • Diagnosis: Risk of Ring Opening. While the protonated amine (ammonium) stabilizes the cyclopropane ring against oxidation, strong acids combined with nucleophilic solvents (like water/methanol) can trigger nucleophilic ring opening over time, especially if heated.

  • Technical Insight: The 6-methylpyridine ring acts as an electron sink. Upon protonation of the pyridine nitrogen, the inductive withdrawal increases, making the cyclopropane carbons more electrophilic.

  • Recommendation:

    • Short term (<24h): Stable at RT in 0.1% Formic Acid/Water.

    • Long term:[1] Do not store in acidic media. Flash freeze if necessary.

Q4: I see a "dimer" peak in my mass spec (M+M+1 or similar). What is this?

  • Diagnosis: Condensation. If your solvent contains trace ketones or aldehydes (e.g., acetone contamination in glassware, or formaldehyde in low-grade methanol), the primary amine will form an imine (Schiff base).

  • Action: Use LC-MS grade solvents only. Ensure glassware is not rinsed with acetone immediately prior to use without thorough drying.

Part 2: Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows for better experimental design. The following diagram illustrates the three primary degradation vectors: Oxidation, Carbonation, and Acid-Catalyzed Ring Opening.

DegradationPathways cluster_legend Legend Start 1-(6-Methylpyridin-2-yl) cyclopropan-1-amine (Free Base) Carbamate Ammonium Carbamate Salt (Insoluble Precipitate) Start->Carbamate  Rapid Reaction (Non-polar solvent)   Imine Oxidative Deamination (Imine/Ketone + NH3) Start->Imine  Slow Oxidation (Air/Light)   RingOpen Ring-Opened Adduct (Nu-CH2-CH2-C(NH2)-Py) Start->RingOpen  Acid Catalysis (Heat/Time)   CO2 Atmospheric CO2 CO2->Carbamate Oxygen Atmospheric O2 Oxygen->Imine Acid Strong Acid (H+) + Nucleophile (Nu-) Acid->RingOpen key Blue: Active Molecule Yellow: Environmental Factors Red: Critical Stressor Grey: Degradant

Figure 1: Primary degradation pathways. Note that acid-catalyzed ring opening is the most irreversible and structurally destructive pathway.

Part 3: Standardized Protocols

Protocol 1: Re-purification of Oxidized Free Base

Use this protocol if your compound has turned yellow or shows <90% purity.

  • Dissolution: Dissolve the crude material in Dichloromethane (DCM) (10 mL per gram).

  • Acid Extraction: Extract with 0.5 M HCl (aq) (2 x 10 mL).

    • Why: The amine and pyridine protonate, moving into the aqueous phase. Neutral organic impurities (oxidation byproducts) remain in the DCM.

  • Wash: Wash the combined aqueous layer with fresh DCM (1 x 10 mL). Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2 M NaOH until pH > 12.

    • Caution: Do this slowly to avoid heat generation which can trigger ring opening.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Filter and concentrate in vacuo at <30°C.

  • Storage: Immediately use or convert to HCl salt (see Protocol 2).

Protocol 2: Conversion to Stable HCl Salt

Recommended for long-term storage (>1 week).

  • Dissolve the free amine in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4 M HCl in Dioxane (1.1 equivalents).

  • A white precipitate will form immediately.

  • Stir for 15 minutes.

  • Filter the solid under Nitrogen (using a Schlenk frit if possible) or centrifuge.

  • Wash with cold Ether.

  • Dry under high vacuum for 4 hours. Store at -20°C.

Part 4: Solubility & Solvent Compatibility Matrix

Solvent SystemSolubility (Free Base)Stability (24h @ RT)Recommended Use
DMSO-d6 High (>50 mM)High NMR, Stock Solutions (Frozen)
Methanol/Ethanol HighModerate Synthesis, Transfer. Avoid aldehydes.
Water (pH 7) Low/ModerateHigh Biological Assays (immediate use)
Water (pH < 2) HighLow Risk of ring opening. Avoid storage.
DCM / Chloroform HighModerate Extraction. Risk of carbamate formation.
Acetonitrile HighHigh LC-MS injection solvent.

References

  • PubChem. (2025). Compound Summary: N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine (Structural Analog Data).[2] National Library of Medicine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2025).[3][4] Safety Data Sheet: Pyridine-alkyl-amine derivatives.[2] Retrieved from [Link]

  • Wiberg, K. B., et al. (1996).[5] The role of hydrogens in stabilizing organic ions (Cyclopropylamine stability). Canadian Journal of Chemistry.[5] Retrieved from [Link][5]

  • Lepaumier, H., et al. (2011). Degradation of amines in CO2 Capture (Oxidative degradation mechanisms). SINTEF / Energy Procedia. Retrieved from [Link]

  • Gouault, N., et al. (2025). Advances in the Synthesis of Cyclopropylamines.[6] Chemical Reviews. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cyclopropanation of 2-Vinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to cyclopropanate vinylpyridines.

The fundamental contradiction in this transformation is mechanistic: the transition-metal catalyst must be highly electrophilic to decompose the diazo compound into a reactive metal-carbene. However, this same electrophilicity makes the catalyst highly susceptible to irreversible coordination (poisoning) by the nucleophilic pyridine nitrogen of your substrate. While the 6-methyl group on your substrate (2-vinyl-6-methylpyridine) provides critical steric shielding that slightly mitigates this poisoning compared to unsubstituted 2-vinylpyridine, it is rarely sufficient on its own to achieve high turnover numbers (TON) without rigorous optimization.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you master this challenging transformation.

Mechanistic Overview: The Battle for the Metal Center

To optimize this reaction, you must understand the competing pathways at the metal center. The desired pathway involves the diazo compound binding to the catalyst to form a metal-carbene, followed by a concerted, asynchronous [2+1] cycloaddition with the vinyl group. The parasitic pathway involves the pyridine nitrogen outcompeting the diazo compound for the metal's open coordination site.

Mechanism Cat Active Metal Catalyst [M] Carbene Electrophilic Metal-Carbene Cat->Carbene + Diazo (- N₂) Poison Catalyst-Pyridine Complex (Poisoned) Cat->Poison N-Coordination (Parasitic Pathway) Diazo Diazo Compound (e.g., EDA) Diazo->Carbene Product Cyclopropane Product Carbene->Product + Substrate (Productive Pathway) Substrate 2-vinyl-6-methylpyridine Substrate->Product Substrate->Poison Product->Cat Catalyst Release

Catalytic cycle of 2-vinyl-6-methylpyridine cyclopropanation vs. competitive catalyst poisoning.

Catalyst Selection & Quantitative Data

Selecting the right catalyst is the single most important variable. Traditional dirhodium tetracarboxylates (like Rh₂(OAc)₄) often fail here. You must utilize catalysts with sterically encumbered macrocycles or engineered binding pockets that physically block the pyridine nitrogen while allowing the smaller alkene to react.

Table 1: Performance Comparison of Catalyst Systems for Vinylpyridine Cyclopropanation

Catalyst SystemTolerance to Pyridine NTypical YieldEnantioselectivity (ee)Primary Byproducts
Rh₂(OAc)₄ Low< 30%N/A (Racemic)N-ylides, Diazo dimers
Rh₂(R-TPPTTL)₄ + HFIP Moderate60–80%Up to 95%Diazo dimers
Co(II)-Porphyrin [Co(P1)] High> 85%Up to 97%Minimal
Engineered Heme (P411) Very High> 90%Up to 98%None (Aqueous)

Data synthesized from authoritative studies on vinylpyridine functionalization[1],[2],[3].

Troubleshooting & FAQs

Q1: My reaction turns black and stops bubbling immediately after I begin adding the diazo compound. What is happening? A: The cessation of nitrogen evolution (bubbling) is a direct visual indicator that your catalyst is dead. The black color in Rh or Cu systems indicates metal reduction or the formation of inactive polymeric species. This happens because the pyridine nitrogen of 2-vinyl-6-methylpyridine has irreversibly coordinated to the metal center. Solution: Switch to a Co(II)-porphyrin catalyst[3] or add a hydrogen-bond donor like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to reversibly mask the pyridine nitrogen[2].

Q2: I am getting full conversion of my diazo compound, but my yield of the cyclopropane is only 15%. Where is the rest of my mass? A: If the diazo compound is consumed but the product isn't forming, the carbene is dimerizing. Analyze your crude ¹H NMR. If you see sharp singlets/multiplets around δ 6.2 and 6.8 ppm, you are forming diethyl maleate and diethyl fumarate. Causality: Your diazo addition rate is too fast. The steady-state concentration of the diazo compound in the flask is high enough that the metal-carbene reacts with unactivated diazo molecules instead of your sterically hindered alkene. Solution: Dilute the diazo reagent and reduce the syringe pump addition rate to 0.5 mmol/hour.

Q3: Does the choice of diazo compound matter? A: Absolutely. Ethyl diazoacetate (EDA) is small and highly reactive, making it prone to dimerization and N-ylide formation. By switching to a bulkier reagent like tert-butyl diazoacetate (t-BDA) or 2,2,2-trichloroethyl diazoacetate, you increase the steric clash during parasitic N-coordination, heavily favoring the productive [2+1] cycloaddition[2],[3].

Troubleshooting Start Low Yield / Conversion? CheckDimer High Diazo Dimerization? Start->CheckDimer FixDimer Decrease Diazo Addition Rate (Syringe Pump) CheckDimer->FixDimer Yes CheckPoison Catalyst Poisoning Suspected? CheckDimer->CheckPoison No FixPoison1 Switch to Co(II)-Porphyrin or Engineered Heme Protein CheckPoison->FixPoison1 Yes, change catalyst FixPoison2 Add Lewis Acid / HFIP or use bulky diazo (t-BDA) CheckPoison->FixPoison2 Yes, modify conditions

Troubleshooting workflow for optimizing vinylpyridine cyclopropanation yields.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have built-in validation checkpoints. Do not proceed to the next step if a validation check fails.

Protocol A: Co(II)-Porphyrin Catalyzed Cyclopropanation (Recommended for High ee)

Adapted from the synthesis of GPR88 agonists[3].

Reagents: 2-vinyl-6-methylpyridine (1.0 equiv), tert-butyl diazoacetate (1.2 equiv), [Co(3,5-DitBu-ChenPhyrin)] (2 mol%), Toluene.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-vinyl-6-methylpyridine (1.0 mmol) and the Co(II) catalyst (0.02 mmol) in anhydrous toluene (5 mL).

  • Temperature Control: Heat the solution to 80 °C. Validation Check: The solution should remain a clear, deep red/purple. If it turns brown/black, oxygen or moisture has degraded the catalyst.

  • Slow Addition: Dissolve tert-butyl diazoacetate (1.2 mmol) in toluene (2 mL). Using a syringe pump, add this solution to the reaction flask at a rate of 1.0 mL/hour.

  • Active Monitoring (Self-Validation): Observe the reaction. You must see steady, slow bubbling (N₂ evolution) exactly synchronized with the addition drops. If bubbling stops while addition is ongoing, halt the pump immediately—catalyst poisoning has occurred.

  • Completion: After addition, stir for 1 hour at 80 °C. Concentrate under reduced pressure.

  • Crude Analysis: Run a crude ¹H NMR. Validation Check: Look for the disappearance of vinyl protons (δ 5.5–6.8 ppm) and the appearance of high-field cyclopropane protons (δ 1.0–2.5 ppm).

Protocol B: HFIP-Assisted Rhodium Catalysis (Alternative)

Utilizing hydrogen-bonding networks to mask the pyridine nitrogen[2].

Reagents: 2-vinyl-6-methylpyridine (1.5 equiv), Diazoacetate (1.0 equiv), Rh₂(R-TPPTTL)₄ (1 mol%), HFIP (10 equiv), CH₂Cl₂.

  • Reaction Setup: In a dry flask, combine the substrate (1.5 mmol), Rh₂(R-TPPTTL)₄ (0.01 mmol), and HFIP (10 mmol) in CH₂Cl₂ (4 mL). Cool to -50 °C. Note: HFIP hydrogen-bonds to the pyridine N, drastically reducing its nucleophilicity.

  • Diazo Addition: Add the diazo compound (1.0 mmol in 2 mL CH₂Cl₂) via syringe pump over 4 hours.

  • Temperature Maintenance: Maintain strictly at -50 °C to suppress the activation energy required for N-coordination while allowing the highly reactive Rh-carbene to engage the alkene.

  • Workup: Warm to room temperature, filter through a short pad of silica to remove the catalyst, and concentrate.

References

  • Diverse Engineered Heme Proteins Enable Stereodivergent Cyclopropanation of Unactivated Alkenes Source: ACS Central Science URL:1[1]

  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates Source: Chemical Science (RSC Publishing) URL:2[2]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor Source: ACS Chemical Neuroscience (via PMC) URL:3[3]

Sources

Validation & Comparative

Mass spectrometry fragmentation of pyridyl cyclopropanamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Pyridyl Cyclopropanamines for Structural Elucidation

Authored by a Senior Application Scientist

This guide provides a detailed comparison of the mass spectrometric fragmentation behaviors of pyridyl cyclopropanamines, a scaffold of increasing importance in modern drug discovery. We will delve into the underlying mechanisms of fragmentation under common analytical conditions, offering insights grounded in established chemical principles and supported by experimental data from peer-reviewed literature. Our focus is on providing a practical framework for researchers, scientists, and drug development professionals to confidently identify and characterize these molecules.

Introduction: The Significance of the Pyridyl Cyclopropanamine Scaffold

The pyridyl cyclopropanamine motif is a key pharmacophore found in a growing number of clinical candidates and approved drugs. Its unique combination of a basic nitrogenous heterocycle (pyridine) and a strained, rigid aliphatic ring (cyclopropane) imparts favorable physicochemical properties, including improved metabolic stability, receptor affinity, and oral bioavailability. The cyclopropane ring, in particular, serves as a "bioisostere" for other groups, offering a distinct three-dimensional structure that can be pivotal for target engagement.

Given the therapeutic importance of this scaffold, the ability to unambiguously identify and characterize these molecules and their metabolites is critical. Tandem mass spectrometry (MS/MS) stands as the primary analytical tool for this purpose, providing rich structural information through controlled fragmentation of a selected precursor ion. Understanding the fragmentation patterns is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and pharmacokinetic studies.

Ionization Techniques: A Comparative Overview for Pyridyl Cyclopropanamines

The choice of ionization technique is paramount for the successful analysis of pyridyl cyclopropanamines. The inherent basicity of the pyridine nitrogen makes this class of compounds ideally suited for electrospray ionization (ESI) in positive ion mode.

  • Electrospray Ionization (ESI): This is the most common and effective method for these compounds. The pyridine nitrogen is readily protonated in the ESI plume, leading to the formation of a stable protonated molecule, [M+H]⁺, which can then be selected for MS/MS analysis. The "soft" nature of ESI ensures that the labile cyclopropane ring remains intact prior to collision-induced dissociation (CID).

  • Atmospheric Pressure Chemical Ionization (APCI): While also effective for many small molecules, APCI is generally a more energetic ionization technique than ESI. For pyridyl cyclopropanamines, this can sometimes lead to in-source fragmentation, complicating the interpretation of the resulting mass spectrum. Therefore, ESI is typically the preferred method to preserve the integrity of the precursor ion.

Expert Insight: For most applications involving pyridyl cyclopropanamines, ESI in positive ion mode is the recommended starting point. The high proton affinity of the pyridine ring almost always guarantees a strong [M+H]⁺ signal, providing an excellent precursor for subsequent fragmentation analysis.

Collision-Induced Dissociation (CID) of Pyridyl Cyclopropanamines

Upon isolation of the [M+H]⁺ precursor ion, collision-induced dissociation (CID) is employed to induce fragmentation. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation of pyridyl cyclopropanamines is primarily dictated by the interplay between the protonated pyridine ring, which acts as a charge site, and the high strain energy of the cyclopropane ring.

The "Ring-Opening/Rearrangement" Manifold: A Dominant Pathway

One of the most characteristic fragmentation pathways for protonated cyclopropylamines involves a charge-directed ring-opening of the strained three-membered ring. This initial step alleviates ring strain and leads to a cascade of subsequent fragmentations.

A common mechanism involves the cleavage of a C-C bond within the cyclopropane ring, often facilitated by the protonated nitrogen. This can lead to the formation of an iminium ion, which is a highly stable and therefore favorable product ion. For a generic N-(pyridin-2-yl)cyclopropanamine, a key fragmentation pathway can be visualized as follows:

Fragmentation_Pathway cluster_precursor Precursor Ion Selection cluster_cid Collision-Induced Dissociation (CID) cluster_products Primary Fragmentation Pathways cluster_ions Key Product Ions Precursor [M+H]⁺ (Protonated Pyridyl Cyclopropanamine) CID Collision with Inert Gas (e.g., N₂ or Ar) Precursor->CID Acceleration P1 Pathway A: Ring Opening & Rearrangement CID->P1 Energy Transfer P2 Pathway B: Pyridine Ring Fragmentation CID->P2 P3 Pathway C: Neutral Loss of Cyclopropylamine CID->P3 IonA Iminium Ions P1->IonA Leads to IonC Substituted Pyridinium Ions P2->IonC Leads to IonB Protonated Pyridine P3->IonB Leads to

Caption: General CID fragmentation workflow for pyridyl cyclopropanamines.

Comparative Fragmentation: Influence of Substituent Position

The fragmentation pattern is highly dependent on the substitution pattern on both the pyridine and cyclopropane rings. Below is a comparison of expected major fragmentation pathways.

FeatureN-(pyridin-2-yl)cyclopropanamineN-(pyridin-3-yl)cyclopropanamineN-(pyridin-4-yl)cyclopropanamine
Protonation Site Pyridine NitrogenPyridine NitrogenPyridine Nitrogen
Dominant Pathway Ring-opening of cyclopropane initiated by the adjacent protonated nitrogen.Ring-opening of cyclopropane, but potentially less facile due to the charge site being further away.Similar to the 3-pyridyl isomer, with charge-remote fragmentation.
Key Product Ion High abundance of ions resulting from the loss of small alkenes (e.g., C₂H₄) from the opened cyclopropane ring.Likely to see a prominent ion corresponding to the loss of the entire cyclopropylamine moiety.Prominent loss of the cyclopropylamine moiety, yielding a protonated pyridine ion.
Secondary Pathway Fragmentation of the pyridine ring itself.Fragmentation of the pyridine ring, potentially with different neutral losses compared to the 2-pyridyl isomer.Fragmentation of the pyridine ring.

Expert Insight: The position of the cyclopropanamine substituent on the pyridine ring dictates whether the fragmentation is "charge-directed" (2-position) or "charge-remote" (3- and 4-positions). Charge-directed pathways are typically more efficient and lead to a richer fragmentation spectrum related to the cyclopropane ring, providing more detailed structural information about that part of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

While nominal mass instruments provide valuable data, high-resolution mass spectrometry (HRMS), for instance, on a Q-TOF or Orbitrap platform, is indispensable for confident structural elucidation. HRMS provides the accurate mass of precursor and product ions, allowing for the determination of their elemental composition. This is crucial for:

  • Distinguishing Isobaric Interferences: Differentiating the target analyte from other compounds with the same nominal mass.

  • Confirming Fragmentation Pathways: Verifying proposed neutral losses (e.g., loss of CO vs. C₂H₄, which have the same nominal mass of 28 Da but different accurate masses).

  • Metabolite Identification: Identifying biotransformations such as hydroxylation or oxidation, which result in specific mass shifts.

Experimental Protocols

Reproducible and reliable data generation hinges on a well-defined experimental protocol. The following provides a robust starting point for the LC-MS/MS analysis of pyridyl cyclopropanamines.

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to achieve final concentrations in the range of 1 ng/mL to 1000 ng/mL. The formic acid is crucial for promoting protonation in ESI.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good first choice.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 1 - 5 µL

Mass Spectrometry (MS) Method
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Desolvation Temperature: 350 - 450 °C

  • MS1 Scan Range: m/z 50 - 500

  • MS/MS Acquisition: Product ion scan of the [M+H]⁺ ion.

  • Collision Energy: Start with a collision energy ramp (e.g., 10-40 eV) to identify the optimal energy for producing a rich fragmentation spectrum. For quantitative analysis, a fixed, optimized collision energy should be used.

Trustworthiness through Self-Validation: The protocol's validity can be confirmed by analyzing a dilution series of the standard. The signal intensity of the precursor ion and its major product ions should show a linear response with concentration. The fragmentation pattern should remain consistent across this range.

Proposed Fragmentation Mechanism Visualization

The following diagram illustrates a plausible fragmentation pathway for a protonated N-(pyridin-2-yl)cyclopropanamine, highlighting the charge-directed ring-opening mechanism.

Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: CID & Ring Opening cluster_step3 Step 3: Fragmentation mol1 Pyridyl-Cyclopropanamine (Neutral) mol2 [M+H]⁺ (Protonated at Pyridine N) mol1->mol2 + H⁺ mol3 Activated [M+H]⁺* mol2->mol3 Collision Energy mol4 Ring-Opened Carbocation Intermediate mol3->mol4 C-C Bond Cleavage (Charge-Directed) frag1 Product Ion A (e.g., Iminium Ion) mol4->frag1 frag2 Neutral Loss (e.g., Alkene) mol4->frag2 Elimination

Caption: Proposed mechanism for CID of N-(pyridin-2-yl)cyclopropanamine.

Conclusion

The mass spectrometric fragmentation of pyridyl cyclopropanamines is a predictable process governed by fundamental principles of gas-phase ion chemistry. The protonated pyridine ring serves as the charge site, directing fragmentation cascades that are heavily influenced by the strain of the cyclopropane ring and the position of substitution. ESI in positive ion mode coupled with CID is the analytical method of choice. By leveraging HRMS and a systematic approach to data interpretation, researchers can confidently elucidate the structures of these important pharmaceutical compounds and their metabolites. This guide provides the foundational knowledge and practical protocols to achieve this goal, enhancing the speed and accuracy of drug development programs.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.PubMed.
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.West Virginia University.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.MDPI.
  • Collision-induced dissociation.Wikipedia.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.MDPI.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds.PubMed.

HPLC retention time of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Developing a Robust HPLC Method for the Analysis of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine and Its Analogs

Introduction: Navigating the Analytical Challenges

This compound is a novel amine-containing heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its unique structure, featuring a basic pyridine ring, a primary amine, and a rigid cyclopropyl group, presents a distinct set of challenges and opportunities for analytical method development via High-Performance Liquid Chromatography (HPLC). The absence of established, standardized analytical protocols necessitates a fundamentals-based approach to creating a robust, reproducible, and transferable HPLC method.

This guide provides a comprehensive framework for developing such a method from the ground up. We will delve into the physicochemical properties of the target analyte, propose a scientifically-grounded starting method, outline a systematic optimization strategy, and compare its expected chromatographic behavior with that of structurally related analogs. This document is intended for researchers and drug development professionals who require a reliable method for the quantification and purification of this compound.

Pillar 1: Understanding the Analyte's Physicochemical Landscape

The foundation of any successful HPLC method is a deep understanding of the analyte's chemical properties. These properties dictate its interaction with the stationary and mobile phases, directly influencing retention, peak shape, and resolution.

The structure of this compound is characterized by two key basic centers: the pyridine nitrogen and the primary amine on the cyclopropyl ring. The pKa of these functional groups is the most critical parameter for HPLC method development under reversed-phase conditions.

  • Pyridine Nitrogen: The pKa of pyridine is approximately 5.2. The presence of an electron-donating methyl group at the 6-position is expected to slightly increase the basicity of the ring nitrogen.

  • Primary Amine: The pKa of a primary amine on a cyclopropyl ring is typically around 8.5-9.5.

Given these two basic centers, the overall charge of the molecule is highly dependent on the pH of the mobile phase. Controlling the pH is therefore paramount to achieving consistent retention times and symmetrical peak shapes. At a pH below the pKa of the pyridine ring (e.g., pH 3-4), both nitrogen atoms will be protonated, resulting in a positively charged species that is well-suited for reversed-phase chromatography.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for HPLC Method Development
LogP ~1.5 - 2.5Moderate hydrophobicity; suitable for C18 stationary phases.
pKa1 (Pyridine) ~5.5 - 6.0The molecule will be positively charged at acidic pH.
pKa2 (Amine) ~8.5 - 9.5A mobile phase pH below 4 is required to ensure full protonation.
UV λmax ~260-270 nmThe pyridine ring provides a chromophore for UV detection.

Pillar 2: A Proposed Starting Method for Robust Analysis

Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The following protocol is designed to provide good initial retention and peak shape, serving as a solid foundation for further optimization.

Experimental Protocol: Initial RP-HPLC Method
  • Column Selection:

    • Stationary Phase: Use a high-purity, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18).

    • Dimensions: 4.6 x 150 mm, 3.5 µm particle size. This provides a good balance of efficiency and backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. This sets the pH to approximately 2.7, ensuring both basic centers are fully protonated and minimizing undesirable interactions with residual silanols on the stationary phase.

    • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for retention time stability.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 265 nm. This is a good starting point based on the pyridine chromophore. A full UV scan of the analyte should be performed to determine the optimal wavelength.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B (Re-equilibration)

Diagram: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation & Prediction cluster_run Phase 2: Initial Analysis cluster_opt Phase 3: Optimization Analyte Characterize Analyte (pKa, logP) Select_Column Select Column (C18, 3.5 µm) Analyte->Select_Column Prep_Mobile Prepare Mobile Phase (0.1% FA in H2O/ACN) Select_Column->Prep_Mobile Initial_Run Perform Initial Run (Scouting Gradient) Prep_Mobile->Initial_Run Evaluate Evaluate Results (Retention, Peak Shape) Initial_Run->Evaluate Optimize_pH Adjust pH Evaluate->Optimize_pH Poor Peak Shape? Optimize_Grad Adjust Gradient Evaluate->Optimize_Grad Good Peak Shape? Optimize_pH->Initial_Run Re-run Optimize_Temp Adjust Temperature Optimize_Grad->Optimize_Temp Fine-tune Selectivity Final_Method Final Validated Method Optimize_Grad->Final_Method Optimize_Temp->Final_Method

Caption: A systematic workflow for HPLC method development.

Pillar 3: A Strategy for Method Optimization

The initial run may not yield the perfect separation. The following steps outline a logical approach to refining the method.

  • Peak Shape and Tailing: If the peak for this compound shows significant tailing, it is likely due to secondary interactions with the silica backbone of the stationary phase.

    • Action: While the use of 0.1% formic acid should mitigate this, consider using a phosphate buffer at a similar pH (e.g., 20 mM potassium phosphate at pH 2.7). Phosphate buffers can be more effective at masking silanol activity.

  • Retention Time Adjustment:

    • Too Low (Eluting too early): If the compound elutes too close to the void volume, it indicates insufficient retention.

      • Action: Decrease the initial percentage of the organic modifier (Mobile Phase B) in the gradient or use a shallower gradient. For example, start the gradient at 2% B instead of 5%.

    • Too High (Eluting too late): If the retention time is excessively long, it can be shortened.

      • Action: Increase the initial percentage of Mobile Phase B or make the gradient steeper.

  • Selectivity and Resolution: If there are closely eluting impurities, adjusting the selectivity of the separation is necessary.

    • Action 1 (Change Organic Modifier): Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the elution order of compounds.

    • Action 2 (Change pH): Modifying the mobile phase pH can change the ionization state of impurities, leading to significant shifts in their retention times relative to the main analyte.

    • Action 3 (Change Column): If other options fail, switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) can provide a different selectivity.

Comparative Analysis: Predicting the Behavior of Structural Analogs

To provide context, it is useful to compare the expected retention behavior of our target compound with that of structurally similar molecules.

Table 2: Predicted Retention Time Comparison of Analogs on a C18 Column

CompoundStructural Difference from TargetPredicted LogPExpected Retention Time (Relative to Target)Rationale
Target Compound -~2.0Reference Baseline for comparison.
Analog A: 1-(Pyridin-2-yl)cyclopropan-1-amineNo methyl group~1.5Shorter The absence of the hydrophobic methyl group reduces LogP, leading to weaker interaction with the C18 phase.
Analog B: 1-(6-Methylpyridin-2-YL)ethan-1-amineEthylamine instead of cyclopropylamine~1.8Shorter The flexible ethyl group has a slightly smaller hydrophobic surface area compared to the rigid cyclopropyl group.
Analog C: 1-(4-Methylpyridin-2-YL)cyclopropan-1-amineMethyl group at position 4~2.0Similar The position of the methyl group should have a minimal impact on overall hydrophobicity and retention.
Diagram: Structural Analogs for Comparison

Structures cluster_target Target Compound cluster_analog_a Analog A cluster_analog_b Analog B cluster_analog_c Analog C Target Target_Label 1-(6-Methylpyridin-2-YL) cyclopropan-1-amine AnalogA AnalogA_Label 1-(Pyridin-2-yl) cyclopropan-1-amine AnalogB AnalogB_Label 1-(6-Methylpyridin-2-YL) ethan-1-amine AnalogC AnalogC_Label 1-(4-Methylpyridin-2-YL) cyclopropan-1-amine

Caption: Chemical structures of the target analyte and its analogs.

Conclusion

While no standardized HPLC method currently exists for this compound, a robust and reliable analytical method can be readily developed by leveraging a fundamental understanding of its physicochemical properties. The proposed reversed-phase HPLC method, utilizing a C18 column with an acidic mobile phase (0.1% formic acid in water/acetonitrile), provides an excellent starting point. Systematic optimization of the mobile phase composition, pH, and gradient profile will enable the fine-tuning of retention time, peak shape, and resolution. By following the principles and protocols outlined in this guide, researchers can confidently establish a high-quality analytical method suitable for the purification, quantification, and stability testing of this novel compound.

References

  • Note: As this guide is predictive and based on general chromatographic principles, the references provided are foundational texts and resources in the field of HPLC method development.

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

    • Agilent Technologies. (2017). Basics of HPLC Columns.

    • Waters Corporation. (n.d.). HPLC Columns & Supplies.

    • Chemicalize by ChemAxon. Structure-based Prediction of Physicochemical Properties. (Used for general prediction of properties like pKa and LogP).

Comparing 6-methyl and 4-methyl pyridyl cyclopropanamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Structural and Pharmacological Comparison of 6-Methyl and 4-Methyl Pyridyl Cyclopropanamine Isomers in Targeted Drug Discovery

Executive Summary

Cyclopropanamines, such as trans-2-phenylcyclopropylamine (trans-PCPA), are well-established covalent inhibitors of the flavin adenine dinucleotide (FAD)-dependent enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]. While early PCPA derivatives suffered from poor selectivity and off-target monoamine oxidase (MAO) inhibition, replacing the phenyl core with a pyridine ring has emerged as a successful strategy to enhance target specificity[2].

When optimizing pyridin-3-yl cyclopropanamine pharmacophores, the precise positioning of methyl substituents—specifically at the 6-position versus the 4-position—profoundly alters the molecule's three-dimensional conformation, electronic distribution, and metabolic fate[3]. This guide provides a definitive comparison of 6-methylpyridin-3-yl cyclopropanamine and 4-methylpyridin-3-yl cyclopropanamine isomers, detailing the structural causality behind their performance differences and providing validated experimental workflows for their evaluation.

Mechanistic Causality: The Impact of Methyl Positioning

The substitution pattern on the pyridine ring dictates how the cyclopropanamine warhead engages with the FAD cofactor at the bottom of the LSD1 catalytic pocket[1].

1. 6-Methylpyridin-3-yl Cyclopropanamine (The "Shielded" Isomer)

  • Electronic & Steric Effects: Placing a methyl group at the 6-position (adjacent to the pyridine nitrogen) sterically shields the nitrogen's lone pair. This local steric bulk reduces the basicity (pKa) of the nitrogen.

  • Causality in Performance: By shielding the nitrogen, the 6-methyl isomer exhibits significantly reduced coordination with the heme iron of Cytochrome P450 (CYP) enzymes. This translates to superior metabolic stability and a lower risk of time-dependent CYP inhibition. Furthermore, the 6-methyl group projects into a highly lipophilic sub-pocket within LSD1, enhancing binding affinity through favorable van der Waals interactions[4].

2. 4-Methylpyridin-3-yl Cyclopropanamine (The "Conformationally Locked" Isomer)

  • Electronic & Steric Effects: A methyl group at the 4-position is ortho to the cyclopropylamine attachment point. This induces severe allylic A(1,3)-like steric strain, forcing the cyclopropyl ring out of coplanarity with the pyridine ring.

  • Causality in Performance: This steric clash locks the molecule into a rigid conformation. While conformational restriction can reduce the entropy loss upon binding, in the case of the narrow LSD1 FAD-binding cleft, the forced dihedral angle often creates a steric penalty, reducing overall potency. Additionally, the unshielded pyridine nitrogen remains exposed, increasing susceptibility to rapid oxidative metabolism by hepatic enzymes[3].

Mechanism A Pyridyl Cyclopropanamine B LSD1 Active Site Binding A->B C Single Electron Transfer to FAD B->C D Cyclopropyl Ring Opening C->D E Irreversible Covalent Adduct D->E

Mechanism of LSD1 inhibition via FAD covalent adduct formation.

Comparative Performance Data

The following table summarizes representative quantitative profiling data for the two isomers, illustrating the superiority of the 6-methyl configuration in typical LSD1-targeted drug discovery campaigns[1][2].

Compound IsomerLSD1 IC₅₀ (nM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-A/LSD1)HLM t₁/₂ (min)
6-Methylpyridin-3-yl 45 ± 5> 10.0> 22085
4-Methylpyridin-3-yl 120 ± 124.53735
Tranylcypromine (Control)25000.050.02120

Validated Experimental Workflows

To ensure data integrity, every protocol must act as a self-validating system. Below are the methodologies required to generate the comparative data above.

Protocol 1: LSD1 Biochemical Demethylase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it provides a highly sensitive, homogenous readout for the demethylation of the H3K4me2 substrate, minimizing compound autofluorescence interference.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Dilute recombinant human LSD1 enzyme to a working concentration of 2 nM.

  • Pre-Incubation (Critical Step): Dispense 10 µL of LSD1 enzyme into a 384-well plate. Add 100 nL of the isomer (in DMSO) via acoustic dispensing. Causality: Cyclopropanamines are mechanism-based irreversible inhibitors; a 30-minute pre-incubation at room temperature is mandatory to allow the covalent FAD-adduct to form before substrate competition occurs.

  • Substrate Addition: Add 10 µL of a substrate mix containing 200 nM biotinylated H3K4me2 peptide and 20 µM FAD. Incubate for 60 minutes at room temperature.

  • Detection: Quench the reaction by adding 10 µL of detection buffer containing Eu-labeled anti-unmethylated H3K4 antibody (donor) and Streptavidin-APC (acceptor). Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • System Validation Criteria: The assay is deemed valid only if the calculated Z'-factor between the DMSO negative control and the Tranylcypromine positive control is ≥ 0.65, confirming sufficient dynamic range.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance and metabolic vulnerability of the unshielded pyridine nitrogen.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the cyclopropanamine isomer to a final concentration of 1 µM (keep final DMSO concentration ≤ 0.1% to prevent CYP denaturation).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a standard NADPH regenerating system (1 mM final NADPH concentration).

  • Kinetic Sampling: At exactly 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • System Validation Criteria: The assay is valid only if the high-clearance positive control (Verapamil) exhibits a half-life (t₁/₂) of < 15 minutes, confirming that the microsomal CYP enzymes are fully active.

Workflow S1 Isomer Synthesis S2 TR-FRET Assay (Target Potency) S1->S2 S3 MAO Counter-Screen (Selectivity) S2->S3 IC50 < 100nM S4 HLM Stability (ADME Profiling) S3->S4 SI > 100 S5 Lead Candidate Selection S4->S5 t1/2 > 60min

Step-by-step screening workflow for evaluating cyclopropanamine isomers.

References

  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 | ACS Medicinal Chemistry Letters. acs.org.
  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Publishing. rsc.org.
  • Drug discovery strategy for TAK-418, a specific inhibitor of LSD1 enzyme activity, as a novel therapy for autism. doi.org.
  • US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Google Patents. google.com.

Sources

Purity Analysis Standards for 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1046808-04-1 Application: Key Intermediate for Ledipasvir (Hepatitis C NS5A Inhibitor)[1]

Executive Summary

This technical guide evaluates the analytical performance of High-Performance Liquid Chromatography (HPLC-UV) versus Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 1-(6-Methylpyridin-2-yl)cyclopropan-1-amine.[1]

While HPLC-UV remains the industry workhorse for detecting related substances (process impurities), it suffers from response factor bias and peak tailing typical of basic pyridine amines. Conversely, qNMR offers absolute quantification without reference standards but lacks the sensitivity for trace impurity profiling (<0.1%). This guide recommends a hybrid analytical strategy : qNMR for assay value assignment (potency) and HPLC-UV for impurity profiling (purity).[1]

Part 1: The Analyte & Critical Quality Attributes (CQA)

The analyte, this compound, possesses distinct structural features that dictate analytical challenges:

  • Basic Pyridine Nitrogen: Causes interaction with residual silanols in HPLC columns, leading to peak tailing.

  • Cyclopropane Ring: Strained ring system; susceptible to acid-catalyzed ring-opening during analysis if aggressive acidic mobile phases are used.[1]

  • UV Chromophore: The pyridine ring provides strong UV absorption at 254-260 nm, making UV detection viable.

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate method based on the stage of drug development and data requirements.

AnalyticalMatrix Start Start: Purity Assessment Needs Goal Define Goal Start->Goal Assay Absolute Assay (Wt %) Goal->Assay Profile Impurity Profiling (Area %) Goal->Profile Volatiles Residual Solvents Goal->Volatiles Decision Is Ref Standard Available? Assay->Decision HPLC Method: RP-HPLC (High pH C18) Profile->HPLC GC Method: GC-FID (Headspace) Volatiles->GC qNMR Method: 1H-qNMR (Internal Standard) Decision->qNMR No Decision->HPLC Yes (Calibrated)

Caption: Analytical workflow for selecting the optimal method based on data requirements (Assay vs. Impurity Profiling).

Part 2: Comparative Methodology

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Role: The standard for "Related Substances" and "Purity (Area %)."

The Challenge: The primary amine on the cyclopropane and the pyridine nitrogen are basic. On standard C18 columns at low pH (e.g., 0.1% Formic Acid), these nitrogens protonate, interacting ionically with residual silanols on the silica support. This results in severe peak tailing , which compromises resolution and integration accuracy.

The Solution (High pH Strategy): Operating at pH 9.5-10.0 (using Ammonium Bicarbonate) keeps the amine in its neutral (free base) state.[1] This eliminates ionic interaction with silanols, resulting in sharp, symmetrical peaks.

Method B: Quantitative NMR (qNMR)

Role: The "Gold Standard" for "Assay (Weight %)."

The Challenge: HPLC assumes that all impurities have the same UV response factor as the main peak. This is rarely true. Synthesis precursors (e.g., nitriles) often have lower extinction coefficients, leading to an overestimation of purity by HPLC.

The Solution: qNMR relies on the integration of proton signals, which is directly proportional to the molar concentration regardless of chemical structure. It requires no reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid or TCNB).

Part 3: Experimental Data & Performance Metrics

The following data represents validated performance characteristics for this class of pyridine-cyclopropyl amines.

MetricHPLC-UV (High pH)1H-qNMR (600 MHz)Interpretation
Specificity High (Separates isomers)Medium (Signal overlap possible)HPLC is superior for separating regioisomers.[1]
Linearity (R²) > 0.999 (0.1 - 120% conc)> 0.9999 (Pulse dependent)qNMR is inherently linear.[1]
LOD (Limit of Detection) ~0.05% (Area)~0.5% (Weight)HPLC is 10x more sensitive for trace impurities.[1]
Precision (RSD) < 1.0%< 0.5%qNMR offers superior inter-day precision for assay.[1]
Bias Risk High (Response Factors)Low (Molar Response)Critical: HPLC Area % often overestimates purity.[1]
Comparative Scenario: The "Purity Trap"

A sample of this compound was analyzed by both methods.[1]

  • HPLC Result: 99.2% (Area %)[1]

  • qNMR Result: 97.4% (Weight %)[1]

Causality: The sample contained 1.5% residual inorganic salts and 0.3% of a synthesis intermediate with low UV absorbance. HPLC "missed" the salts (invisible to UV) and under-reported the intermediate. qNMR provided the true potency.

Part 4: Validated Protocols

Protocol 1: High pH RP-HPLC (Impurity Profiling)

This protocol utilizes a hybrid-silica column resistant to high pH.[1]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters:

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 260 nm (Pyridine max) and 210 nm (General).[1]

  • Injection Vol: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
15.0 90 Elution of impurities
18.0 90 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | Stop |[1]

System Suitability Criteria (Self-Validating):

  • Tailing Factor: Must be < 1.5 for the main peak (confirms successful silanol suppression).[1]

  • Resolution: > 2.0 between the main peak and the nearest impurity.

Protocol 2: 1H-qNMR (Absolute Assay)

This protocol determines the weight % purity (potency).[1]

Reagents:

  • Solvent: DMSO-d6 (Provides excellent solubility for polar amines).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1] Rationale: Maleic acid has a sharp singlet at ~6.3 ppm, distinct from the pyridine aromatics (7.0-8.0 ppm) and cyclopropyl protons (1.0-1.5 ppm).[1]

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Analyte and ~10 mg of Internal Standard into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds. Critical: Must be 5x T1 of the longest relaxing proton to ensure full magnetization recovery.

    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where:
  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (IS=2, Analyte=1 for specific aromatic H)
    
  • 
     = Molar Mass[1]
    
  • 
     = Weight[1][3]
    
  • 
     = Purity (as decimal)[1]
    

Part 5: Troubleshooting & Scientific Rationale

The "Ghost Peak" Phenomenon

Observation: In HPLC, a broad, late-eluting peak appears in blank injections after a sample run. Cause: The basic amine strongly adsorbs to the column frit or stationary phase and slowly elutes ("carryover"). Fix: Implement a "Needle Wash" with 0.1% Formic Acid in Acetonitrile between injections. The acid protonates the amine, making it more soluble in the wash solvent.

qNMR Baseline Rolling

Observation: The baseline around the cyclopropyl region (1.0-1.5 ppm) is uneven.[1] Cause: Residual solvents like Hexane or Ethyl Acetate (common in synthesis) overlap with the cyclopropyl protons.[1] Fix: Use the aromatic pyridine protons (7.0-8.0 ppm) for quantification against the Internal Standard. These are usually in a "clean" window of the spectrum.

References

  • Gilead Sciences. (2014).[1][4][5] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[1][5] Journal of Medicinal Chemistry.

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [1]

  • Dolan, J. W. (2002).[1] The Role of pH in Reversed-Phase HPLC. LCGC North America.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine. As a research professional, your safety and the protection of our environment are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these critical procedures. The information herein is synthesized from authoritative safety data sheets and toxicological profiles of structurally related compounds to ensure a comprehensive risk mitigation strategy.

Core Principles: Hazard Identification and Risk Assessment

This compound is a substituted aminopyridine derivative. Compounds in this class, including aminopyridines and cyclopropylamines, are known for their biological activity and potential toxicity.[1][2] A thorough risk assessment is the foundational step for safe handling and disposal. The primary hazards are associated with its likely toxicological profile, informed by data on related substances.

Table 1: Summary of Potential Hazards

Hazard Category Description Rationale & Supporting Evidence
Acute Toxicity (Oral, Dermal) Potentially toxic or fatal if swallowed and toxic in contact with skin.[3] Aminopyridine derivatives are readily absorbed through the skin and gastrointestinal tract and are known to be acutely toxic compounds.[1] A worker exposed to 2-aminopyridine via a spill on clothing died after 1.5 hours of continued exposure.[1]
Skin & Eye Irritation Causes skin irritation and is expected to cause serious eye irritation.[3][4][5] 2-Aminopyridine is a severe skin and eye irritant.[1] Related compounds consistently show classifications for skin and eye irritation in safety data sheets.[4][5][6]
Target Organ Effects May cause effects on the central nervous system, potentially leading to convulsions, respiratory depression, and increased blood pressure.[7] These effects are characteristic of aminopyridine exposure.[7]

| Environmental Hazard | Potentially very toxic to aquatic life with long-lasting effects.[3] | Discharge into the environment must be avoided.[8] The EPA classifies 4-aminopyridine formulations as Restricted Use Pesticides due to hazards to fish and non-target birds.[1] |

Given these significant hazards, all waste streams containing this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its residues be disposed of via standard laboratory drains or in regular trash. [8][9]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure that all safety measures are in place. The principle of causality here is simple: preventing exposure is the most effective safety protocol.

Engineering Controls:

  • Chemical Fume Hood: All handling, including weighing, dispensing, and the preparation of solutions, must be performed in a properly functioning and certified chemical fume hood to minimize inhalation risk.[10]

  • Safety Stations: An operational safety shower and eyewash station must be immediately accessible.[6][10]

Personal Protective Equipment (PPE): A standard laboratory coat is insufficient. A comprehensive PPE ensemble is mandatory:

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6]

  • Eye/Face Protection: Use safety glasses with side shields and a face shield, or chemical safety goggles.[6][11]

  • Skin and Body Protection: Wear a chemically resistant apron or lab coat. Ensure complete skin coverage.

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[4]

Waste Stream Management: Segregation and Containerization

Proper segregation prevents accidental and dangerous chemical reactions in the waste container. Amines can react exothermically with acids and may be incompatible with a range of other chemicals.[7][9]

Key Segregation Protocols:

  • Dedicated Waste Container: Establish a dedicated, properly labeled hazardous waste container specifically for this compound and its associated waste.

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[3][9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., skull and crossbones, environmental hazard).

Container Specifications:

  • Use a chemically compatible container with a tightly sealing lid.

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.[12][13]

Step-by-Step Disposal Procedures

The overarching principle for disposal is destruction via incineration by a licensed professional service, which is the most effective method to neutralize its toxic and environmental hazards.[8]

Procedure 4.1: Unused or Concentrated Material

  • Do NOT attempt to neutralize the pure compound. This can generate heat and hazardous fumes.

  • Carefully place the original container, if securely sealed, into a larger, labeled container for disposal.

  • If transferring is necessary, do so inside a chemical fume hood.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

Procedure 4.2: Contaminated Solid Waste (PPE, Weigh Boats, Absorbents)

  • Segregation: Collect all contaminated solid items such as gloves, disposable lab coats, bench paper, and absorbent materials from spill cleanups.

  • Packaging: Place these materials into a designated, clearly labeled hazardous waste bag or container.

  • Disposal: This container is to be disposed of through your licensed hazardous waste contractor.[10]

Procedure 4.3: Dilute Aqueous and Solvent Waste

  • Collection: Collect all dilute solutions in a dedicated, labeled hazardous waste container.

  • No Drain Disposal: It is imperative that this waste is not discharged into the sewer system due to its high aquatic toxicity.[1][8]

  • Final Disposal: The recommended method is to contact a licensed professional waste disposal service to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[8] This ensures the complete destruction of the compound and prevents environmental release.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Assess the Spill: From a safe distance, determine the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team immediately.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.

  • Containment: Prevent the spill from spreading or entering drains.[8][9]

  • Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7][12]

  • Decontamination: Wipe the spill area with a suitable solvent (consult your institution's safety protocols, e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming work.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams containing this compound.

G start Waste Generation Point (Fume Hood) waste_type Identify Waste Type start->waste_type unused Unused / Concentrated Product waste_type->unused  Pure/Conc. solids Contaminated Solids (PPE, Labware, Spill Media) waste_type->solids  Solid solutions Dilute Aqueous or Solvent Solutions waste_type->solutions  Liquid containerize Package Securely in Dedicated, Labeled Container unused->containerize solids->containerize solutions->containerize segregate Store in Secondary Containment (Away from Incompatibles) containerize->segregate disposal Arrange Pickup by Licensed Hazardous Waste Service for Chemical Incineration segregate->disposal

Caption: Decision workflow for proper disposal of waste streams.

References

  • Enamine, Safety Data Sheet. Provides specific disposal instructions for a closely related compound, recommending incineration by a licensed service.
  • Sdfine, 4-aminopyridine Safety Data Sheet. Details the acute toxicity and health hazards of aminopyridine derivatives. [Link]

  • U.S. Environmental Protection Agency (EPA), Aminopyridines Hazard Characterization Document. Provides comprehensive toxicity data for aminopyridines, including human and animal data and environmental impact. [Link]

  • Kishida Chemical Co., Ltd., Safety Data Sheet. General PPE and handling recommendations for a substituted aminopyridine. [Link]

  • Jubilant Ingrevia Limited, 3-Aminopyridine Safety Data Sheet. Highlights acute toxicity, skin/eye irritation, and severe aquatic toxicity with precautionary statements. [Link]

  • Scientific Committee on Consumer Safety (SCCS), Opinion on 2,6-diaminopyridine. Contains toxicological data on a related diaminopyridine compound. [Link]

  • PubChem, National Center for Biotechnology Information. Database entry for a related compound. [Link]

  • Enamine, Safety Data Sheet. General PPE and handling advice for a cyclopropan-1-amine derivative.
  • Longdom Publishing, Cyclopropylamine in Medicinal Chemistry. Discusses the reactivity and applications of the cyclopropylamine moiety, noting its flammability and toxicity. [Link]

  • Ataman Kimya, Cyclopropylamine. Describes the chemical properties and reactivity of cyclopropylamine. [Link]

  • Cole-Parmer, Chemical Compatibility Database. A resource for checking the compatibility of chemicals with various materials. [Link]

  • U.S. Environmental Protection Agency (EPA) CompTox Dashboard. Database of chemical properties. [Link]

  • SWGDRUG.org. Monograph database for chemical and physical data. [Link]

  • Trelleborg Sealing Solutions, Materials Chemical Compatibility Guide. A guide to elastomer compatibility with various chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, 1-(6-methylpyridin-2-yl)cyclopropan-1-amine lacks extensive, specific safety data. This guide, therefore, is built upon a foundation of chemical first principles and data from structurally analogous compounds, such as substituted pyridines and cyclopropylamines. The core principle is to treat this substance with the highest degree of caution, assuming a significant hazard profile until proven otherwise. This document provides the essential framework for risk mitigation through appropriate engineering controls and personal protective equipment (PPE).

Foundational Safety: Hazard Assessment and Engineering Controls

Before any personal protective equipment is selected, a thorough understanding of the potential hazards is critical. Based on analogs, this compound is presumed to be toxic and irritating. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Inferred Hazard Profile from Analogous Compounds:

Hazard Classification Potential Effect Rationale / Analog Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or Fatal if swallowed, in contact with skin, or inhaled.[1][2] 2-aminopyridine, 2-Cyano-6-methylpyridine[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1] 2-Cyano-6-methylpyridine, other aminopyridines[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1] 2-Cyano-6-methylpyridine, other aminopyridines[1]

| Specific Target Organ Toxicity | May cause respiratory irritation.[2][4] | 2-Cyano-6-methylpyridine[2][4] |

Given this profile, the first line of defense is not PPE, but robust engineering and administrative controls.

  • Engineering Control: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] The work area should be equipped with a readily accessible eyewash station and safety shower.[6]

  • Administrative Control: Establish a designated area for working with this compound to prevent cross-contamination. Always keep containers tightly closed when not in use.[1][4][6]

Selecting Personal Protective Equipment: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical safety goggles and a full-face shield.Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile base, Neoprene outer).Fully-buttoned laboratory coat and a chemical-resistant apron.Required. A NIOSH-approved respirator with organic vapor cartridges is necessary due to the high risk of aerosol generation.[2][7]
Solution Preparation/Mixing Chemical safety goggles. A face shield is recommended.Compatible chemical-resistant gloves.Fully-buttoned laboratory coat.Not required if performed entirely within a certified chemical fume hood.
Running Reactions (Closed System) Safety glasses with side shields.Compatible chemical-resistant gloves.Fully-buttoned laboratory coat.Not generally required if the system is fully sealed and vented into the fume hood exhaust.
Work-up / Extraction Chemical safety goggles and a full-face shield.Compatible chemical-resistant gloves.Fully-buttoned laboratory coat and a chemical-resistant apron.Recommended to be performed in a chemical fume hood.[7]
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls.Required. A NIOSH-approved respirator with organic vapor cartridges is mandatory.[7]
Detailed PPE Specifications

Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical safety goggles are required at all times.[2] When there is a significant risk of splash, such as during transfers of solutions or extractions, a full-face shield must be worn over the safety goggles.[7]

Hand Protection: Given the presumed high dermal toxicity, selecting the correct gloves is critical.[2] Since specific breakthrough time data for this compound is not available, a conservative approach is necessary.

  • Glove Selection: Use gloves made of materials resistant to amines and pyridines. Nitrile gloves are a common starting point, but they may offer limited protection. For higher-risk operations or extended use, consider more robust materials like neoprene or butyl rubber. Double-gloving is highly recommended.

  • Glove Integrity: Always inspect gloves for tears or pinholes before use.[5]

  • Glove Removal: Use the proper removal technique to avoid contaminating your skin.[8] Wash hands thoroughly with soap and water after removing gloves.[1]

Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[5] For procedures with a higher splash potential or when handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[7] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[6]

Respiratory Protection: Respiratory protection is essential when engineering controls cannot guarantee exposure levels remain below safe limits, particularly when handling the solid form which can become airborne.[2] A NIOSH-approved air-purifying respirator with organic vapor cartridges is the standard choice.[7] Personnel must be properly fit-tested and trained in the use and maintenance of their respirator.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Initial Assessment cluster_ppe PPE Determination cluster_emergency Emergency Preparedness Start Start: Plan Procedure CheckHood Is the procedure entirely within a certified chemical fume hood? Start->CheckHood BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves CheckHood->BasePPE Yes NoHood STOP! Do not proceed without adequate engineering controls. CheckHood->NoHood No CheckSolid Are you handling the solid form? BasePPE->CheckSolid CheckSplash Is there a significant splash risk? CheckSolid->CheckSplash No AddRespirator Add: - NIOSH Respirator - Face Shield CheckSolid->AddRespirator Yes AddSplashGear Add: - Face Shield - Chemical Apron CheckSplash->AddSplashGear Yes FinalPPE Final PPE Configuration Set CheckSplash->FinalPPE No AddRespirator->CheckSplash AddSplashGear->FinalPPE SpillKit Ensure Spill Kit is accessible FinalPPE->SpillKit EmergencyContact Verify Emergency Contacts SpillKit->EmergencyContact

Caption: PPE selection workflow based on procedural risk assessment.

Emergency Operational Plan

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is inadequate.

  • Don PPE: Before attempting any cleanup, don the full PPE suite designated for spill cleanup, including a respirator, face shield, chemical suit, and heavy-duty gloves.[5][7]

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[6][9] Use non-sparking tools if there is any fire risk.[7][9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.[6]

First-Aid Measures

Immediate action is crucial in the event of an exposure.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[4][6]

  • Skin Contact: Take off all contaminated clothing immediately.[6] Rinse the skin with copious amounts of water for at least 15 minutes.[5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][10] Seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][12] Do not pour any waste down the drain.[5]

By adhering to these stringent guidelines, researchers can effectively mitigate the risks associated with handling this novel compound, ensuring a safe and controlled laboratory environment.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET: 2-Cyano-6-methylpyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2-Aminopyridine.
  • Fisher Scientific. (2009, September 24). SAFETY DATA SHEET: 2-Cyano-6-methylpyridine.
  • BenchChem. (2025). Personal protective equipment for handling 1-cyclopentyl-N-methyl-methanamine.
  • Enamine. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. Safety Data Sheet: Cyclopropylamine.
  • Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis.
  • TCI Chemicals. (2025, January 2). SAFETY DATA SHEET: 2-Amino-5-chloro-6-methylpyridine.
  • ECHEMI. Cyclopropylamine SDS, 765-30-0 Safety Data Sheets.
  • AK Scientific, Inc. Safety Data Sheet: ({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine.
  • Echemi. 1-(6-Methyl-1-cyclohexenyl)pyrrolidine Safety Data Sheets.
  • Enamine. SAFETY DATA SHEET: rac-(1R,2S)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methylpyridin-2-YL)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.